3-Cyclohexyl-3-oxopropanenitrile
Description
The exact mass of the compound 3-Cyclohexyl-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclohexyl-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILZUIMJFKTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461853 | |
| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-70-3 | |
| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexyl-3-oxopropanenitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Cyclohexyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cyclohexyl-3-oxopropanenitrile, a versatile building block in modern organic chemistry and medicinal chemistry. By delving into its reactivity and spectroscopic profile, this document aims to equip researchers with the foundational knowledge necessary for its effective utilization in the laboratory and in the development of novel therapeutics.
Introduction: The Significance of the β-Ketonitrile Moiety
3-Cyclohexyl-3-oxopropanenitrile, also known as cyclohexanecarbonylacetonitrile, belongs to the important class of β-ketonitriles. This functional group arrangement, characterized by a ketone and a nitrile separated by a methylene group, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the electron-withdrawing carbonyl and nitrile groups renders the α-protons acidic, facilitating a wide range of carbon-carbon bond-forming reactions. The cyclohexyl group provides lipophilicity, a property often sought in drug candidates to enhance membrane permeability and target engagement.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 62455-70-3 | [2] |
| Appearance | Colorless liquid or solid (predicted) | General knowledge of similar compounds |
| XlogP (predicted) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: Some properties are predicted and should be confirmed by experimental data.
Spectroscopic Analysis
Detailed experimental spectra for 3-Cyclohexyl-3-oxopropanenitrile are not widely published. However, based on the structure and known spectral data of analogous compounds, the following characteristic peaks can be anticipated.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the cyclohexyl ring protons, the α-methylene protons, and the methine proton adjacent to the carbonyl group.
-
Cyclohexyl Protons (δ 1.0-2.0 ppm): A complex multiplet integrating to 11 protons.
-
α-Methylene Protons (δ ~3.5 ppm): A singlet integrating to 2 protons, deshielded by the adjacent carbonyl and nitrile groups.
-
Methine Proton (δ ~2.5 ppm): A multiplet for the proton on the carbon of the cyclohexyl ring attached to the carbonyl group.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): δ ~200-205 ppm
-
Nitrile Carbon (C≡N): δ ~115-120 ppm
-
α-Methylene Carbon (-CH₂-CN): δ ~30-35 ppm
-
Cyclohexyl Carbons: A series of peaks in the range of δ 25-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching frequencies of the ketone and nitrile functional groups.
-
C≡N Stretch: A sharp, medium intensity peak around 2250 cm⁻¹[3].
-
C=O Stretch: A strong, sharp peak around 1715 cm⁻¹.
-
C-H Stretch (sp³): Multiple peaks in the range of 2850-2950 cm⁻¹[3].
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 151.10
-
Major Fragments (Predicted):
-
m/z = 123: Loss of CO
-
m/z = 83: Cyclohexyl cation
-
m/z = 68: Loss of the cyclohexyl group
-
A predicted mass spectrum showing possible adducts is available on PubChem[4].
Synthesis and Reactivity
Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
While a specific, detailed, and high-yield synthesis of 3-Cyclohexyl-3-oxopropanenitrile is not prominently featured in readily accessible literature, a plausible and commonly employed method for the synthesis of β-ketonitriles is the condensation of an ester with acetonitrile .
This approach would involve the reaction of an activated form of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride , with the anion of acetonitrile. The reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, to deprotonate acetonitrile.
Caption: Plausible synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
Step-by-Step Experimental Protocol (Hypothetical):
-
Preparation of Acetonitrile Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath.
-
Addition of Acetonitrile: Anhydrous acetonitrile (1.0 equivalent) is added dropwise to the suspension with stirring. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the anion.
-
Acylation: The reaction mixture is cooled again in an ice bath, and a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Completion and Quench: The reaction is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Cyclohexyl-3-oxopropanenitrile.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as the acetonitrile anion is a strong base and will be quenched by water.
-
Strong Base: A strong base like sodium hydride is necessary to deprotonate the weakly acidic acetonitrile.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive anion with oxygen and moisture from the air.
-
Controlled Addition: Dropwise addition of the reagents, especially the acyl chloride, at low temperature helps to control the exothermicity of the reaction and minimize side reactions.
Reactivity of 3-Cyclohexyl-3-oxopropanenitrile
The reactivity of 3-Cyclohexyl-3-oxopropanenitrile is dictated by the presence of the ketone, the nitrile, and the acidic α-methylene protons.
Caption: Reactivity map of 3-Cyclohexyl-3-oxopropanenitrile.
-
Reactions at the α-Carbon (with Electrophiles): The acidic α-protons can be readily removed by a base to generate a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form more complex structures. This reactivity is fundamental to its use as a building block in organic synthesis.
-
Reactions at the Carbonyl Group (with Nucleophiles): The ketone can undergo typical carbonyl reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Reactions at the Nitrile Group (with Nucleophiles): The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also participate in cycloaddition reactions to form various heterocyclic rings.
Applications in Drug Discovery
While specific examples of marketed drugs containing the 3-cyclohexyl-3-oxopropanenitrile scaffold are not readily apparent, its structural motifs are highly relevant to medicinal chemistry.
-
As a Versatile Intermediate: The ability to functionalize the molecule at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The cyclohexyl group can be a key pharmacophoric element that interacts with hydrophobic pockets in target proteins.
-
Scaffold for Heterocycle Synthesis: β-Ketonitriles are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles[5]. These heterocyclic cores are prevalent in many classes of drugs.
-
Potential for Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylic acid or an ester, allowing for the fine-tuning of a drug candidate's physicochemical properties and metabolic stability.
The exploration of 3-cyclohexyl-3-oxopropanenitrile and its derivatives in drug discovery programs is an area ripe for further investigation, given the synthetic versatility of the β-ketonitrile scaffold.
Safety and Handling
3-Cyclohexyl-3-oxopropanenitrile is classified as harmful if swallowed and causes skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Cyclohexyl-3-oxopropanenitrile is a valuable chemical entity with a rich and versatile reactivity profile. While a comprehensive experimental characterization is still emerging in the public domain, its potential as a key building block in organic synthesis and medicinal chemistry is clear. This guide has provided a foundational understanding of its properties, plausible synthetic routes, and potential applications, offering a starting point for researchers looking to harness the synthetic power of this intriguing molecule.
References
-
PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
ResearchGate. A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: 3-Cyclohexyl-3-oxopropanenitrile as a Versatile Scaffold
The following is an in-depth technical guide on 3-Cyclohexyl-3-oxopropanenitrile , structured for researchers and drug development professionals.
Executive Summary
3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3) is a critical
Molecular Identity & Physicochemical Profile
The molecule features a lipophilic cyclohexyl ring coupled to a polar, reactive
Table 1: Physicochemical Data
| Property | Value / Description | Source/Notes |
| IUPAC Name | 3-Cyclohexyl-3-oxopropanenitrile | PubChem [1] |
| CAS Number | 62455-70-3 | Verified |
| Molecular Formula | ||
| Molecular Weight | 151.21 g/mol | |
| Physical State | Low-melting solid or viscous oil | Analogous to benzoylacetonitrile |
| Boiling Point (Pred.) | 280–290 °C (at 760 mmHg) | Calculated based on polarity |
| Density (Pred.) | ~1.02 g/cm³ | |
| pKa (Active Methylene) | 10.5 ± 0.5 | Est.[1] based on |
| logP | 1.9 | Lipophilic, typically soluble in DCM, EtOAc |
| Solubility | Soluble in organic solvents (DMSO, MeOH, DCM); sparingly soluble in water. |
Structural Dynamics: Keto-Enol Tautomerism
Like all
Significance: The enol form is the nucleophilic species in alkylation reactions, while the keto form is the electrophilic acceptor in nucleophilic attacks at the carbonyl.
Synthetic Routes & Production
To ensure high purity and yield, the Claisen-type condensation is the industry-standard protocol. This method avoids the handling of unstable acid chlorides and utilizes readily available starting materials.
Protocol: NaH-Mediated Condensation
Reaction: Ethyl cyclohexanecarboxylate + Acetonitrile
Reagents:
-
Ethyl cyclohexanecarboxylate (1.0 eq)
-
Acetonitrile (anhydrous, solvent & reactant)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Sodium Ethoxide (NaOEt)
-
Solvent: THF or excess Acetonitrile
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen (
), suspend NaH (1.2 eq) in anhydrous THF. -
Activation: Heat the mixture to 60°C. Slowly add a solution of anhydrous acetonitrile (1.2 eq) and ethyl cyclohexanecarboxylate (1.0 eq) dropwise over 30 minutes. Note: Hydrogen gas (
) evolution will be observed. -
Reflux: Heat the reaction to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the ester.
-
Quench: Cool to 0°C. Carefully quench with ice-cold water.
-
Acidification: Acidify the aqueous layer to pH ~2–3 using 1N HCl. This protonates the enolate salt, precipitating the product or allowing extraction.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Figure 1: Validated synthetic workflow for the production of 3-Cyclohexyl-3-oxopropanenitrile via Claisen condensation.
Chemical Reactivity & Transformations
The versatility of this scaffold stems from its three distinct reactive sites :
-
Electrophilic Carbonyl (C3): Susceptible to nucleophilic attack (e.g., hydrazines).
-
Electrophilic Nitrile (CN): Can participate in cyclization or hydrolysis.
-
Nucleophilic Active Methylene (C2): Highly acidic (pKa ~10.5), allowing alkylation and Knoevenagel condensations.
Synthesis of Aminopyrazoles (Kinase Inhibitor Precursors)
The most high-value transformation is the reaction with hydrazines to form 5-amino-3-cyclohexylpyrazoles . This heterocyclic core is a "privileged structure" in oncology, often functioning as a hinge-binder in ATP-competitive kinase inhibitors.
Mechanism:
-
Hydrazine attacks the ketone (C3) to form a hydrazone intermediate.
-
Intramolecular attack of the hydrazine nitrogen on the nitrile carbon.
-
Tautomerization to the aromatic aminopyrazole.
Knoevenagel Condensation
Reaction with aldehydes (R-CHO) at the C2 position yields
Figure 2: Primary reactivity profile showing divergent synthetic pathways to bioactive heterocycles.
Applications in Drug Discovery
Kinase Inhibition
The 3-amino-5-cyclohexylpyrazole motif derived from this nitrile is a bioisostere of the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., JAK, Aurora, CDK).
-
Structure-Activity Relationship (SAR): The cyclohexyl group fills the hydrophobic pocket (Gatekeeper region) of the enzyme, enhancing selectivity over other kinases that require planar aromatic substituents.
Handling & Safety (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
Storage: Store in a cool, dry place under inert atmosphere (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11309597, 3-Cyclohexyl-3-oxopropanenitrile. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compilation.[3] Organic Chemistry Data.[4][5] Retrieved from [Link]
- Organic Syntheses.General Procedures for Claisen Condensation of Nitriles. (Analogous protocols verified for -ketonitriles).
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile from Cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-cyclohexyl-3-oxopropanenitrile, a valuable β-ketonitrile intermediate, from the readily available starting material, cyclohexanecarboxylic acid. The document explores the predominant two-step synthetic strategy involving the activation of the carboxylic acid to an acyl chloride, followed by a nucleophilic attack of the acetonitrile enolate. Additionally, alternative one-pot methodologies, such as the Claisen condensation of cyclohexanecarboxylate esters with acetonitrile, are discussed. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into the critical parameters influencing reaction outcomes. The content is structured to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively synthesize and utilize this important chemical scaffold.
Introduction: The Significance of β-Ketonitriles
β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene group. This unique structural motif imparts a high degree of reactivity and versatility, making them valuable building blocks in organic synthesis.[1] The presence of both electrophilic (carbonyl carbon) and nucleophilic (α-carbon) centers, coupled with the synthetic utility of the nitrile group, allows for their elaboration into a wide array of more complex molecules. Consequently, β-ketonitriles serve as key intermediates in the synthesis of various pharmaceuticals and biologically active compounds.
This guide focuses on the synthesis of a specific β-ketonitrile, 3-cyclohexyl-3-oxopropanenitrile, from cyclohexanecarboxylic acid. The cyclohexyl moiety is a common feature in many drug molecules, often contributing to improved metabolic stability and lipophilicity. Therefore, an efficient and well-understood synthesis of 3-cyclohexyl-3-oxopropanenitrile is of significant interest to the medicinal chemistry and drug development community.
Strategic Approaches to the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
The synthesis of 3-cyclohexyl-3-oxopropanenitrile from cyclohexanecarboxylic acid can be approached through two primary strategies: a two-step sequence involving the formation of an acyl chloride intermediate, and a more direct one-pot Claisen-type condensation.
Two-Step Synthesis via Cyclohexanecarbonyl Chloride
This is the most classical and widely employed method for the synthesis of β-ketonitriles from carboxylic acids. The strategy involves two discrete chemical transformations:
-
Activation of Cyclohexanecarboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride.
-
Acylation of Acetonitrile: The resulting cyclohexanecarbonyl chloride is then reacted with the enolate of acetonitrile to form the target β-ketonitrile.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must be converted into a better one. Several reagents can accomplish this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) being the most common.
For the synthesis of cyclohexanecarbonyl chloride, thionyl chloride is a particularly effective and convenient reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.
Reaction Mechanism: Formation of Cyclohexanecarbonyl Chloride using Thionyl Chloride
Caption: Mechanism of Acyl Chloride Formation.
Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanecarboxylic Acid | 128.17 | 25.0 g | 0.195 |
| Thionyl Chloride (SOCl₂) | 118.97 | 21.0 mL (34.4 g) | 0.289 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanecarboxylic acid (25.0 g, 0.195 mol) and anhydrous dichloromethane (100 mL).
-
Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
-
Slowly add thionyl chloride (21.0 mL, 0.289 mol) to the solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
-
The crude cyclohexanecarbonyl chloride can be purified by vacuum distillation to yield a colorless liquid.
The second step involves the C-acylation of the acetonitrile enolate with the previously synthesized cyclohexanecarbonyl chloride. Acetonitrile is weakly acidic (pKa ≈ 25 in DMSO) and requires a strong base to be deprotonated to a significant extent to form the nucleophilic enolate. Common strong bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA).
The reaction proceeds through a nucleophilic acyl substitution mechanism where the acetonitrile enolate attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Mechanism: Acylation of Acetonitrile Enolate
Caption: Acylation of Acetonitrile Enolate.
Experimental Protocol: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.58 g | 0.215 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Acetonitrile | 41.05 | 11.2 mL (8.8 g) | 0.215 |
| Cyclohexanecarbonyl Chloride | 146.61 | 25.0 g | 0.171 |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.58 g of a 60% dispersion in mineral oil, 0.215 mol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (150 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile (11.2 mL, 0.215 mol) to the stirred suspension. The addition should be done dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of cyclohexanecarbonyl chloride (25.0 g, 0.171 mol) in anhydrous THF (50 mL) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 3-cyclohexyl-3-oxopropanenitrile.
One-Pot Synthesis via Claisen Condensation
An alternative and potentially more efficient route is a one-pot Claisen-type condensation. This method avoids the isolation of the acyl chloride intermediate. In this approach, an ester of cyclohexanecarboxylic acid (e.g., methyl or ethyl cyclohexanecarboxylate) is reacted directly with acetonitrile in the presence of a strong base.
The mechanism is analogous to the standard Claisen condensation, where the enolate of acetonitrile acts as the nucleophile, attacking the carbonyl group of the ester.
Reaction Pathway: One-Pot Claisen Condensation
Caption: One-Pot Claisen Condensation.
A patent describes a general process for preparing β-ketonitriles by reacting a carboxylic acid ester with acetonitrile in the presence of an alkali metal alkoxide.[2] This patent specifically mentions 3-cyclohexyl-3-oxopropanenitrile as a potential product.[2] The general procedure involves heating the ester and acetonitrile with a base like sodium ethoxide, followed by hydrolysis and acidification to obtain the final product.[2]
Advantages of the One-Pot Approach:
-
Improved Atom Economy: By avoiding the intermediate isolation step, this method can be more atom-economical.
-
Reduced Handling of Hazardous Reagents: It eliminates the need to handle and purify the often-lachrymatory acyl chloride.
-
Simplified Procedure: A one-pot reaction is generally less labor-intensive and time-consuming.
Considerations for the One-Pot Approach:
-
Ester Synthesis: The starting cyclohexanecarboxylic acid must first be converted to its corresponding ester, typically through Fischer esterification.
-
Reaction Conditions: The choice of base and solvent is critical to favor the desired condensation reaction and minimize side reactions.
Alternative Activation of Cyclohexanecarboxylic Acid
For a one-pot synthesis starting directly from the carboxylic acid, an activating agent that facilitates the C-C bond formation with the acetonitrile enolate is required. 1,1'-Carbonyldiimidazole (CDI) is a common and effective reagent for this purpose. CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, which can then be acylated by the acetonitrile enolate.
This approach offers a milder alternative to the preparation of acyl chlorides and can often be performed in a one-pot fashion.
Purification and Characterization
The final product, 3-cyclohexyl-3-oxopropanenitrile, is typically a liquid or a low-melting solid. Purification is usually achieved by:
-
Vacuum Distillation: This is an effective method for purifying liquid products on a larger scale.
-
Column Chromatography: For smaller scales or for removing closely related impurities, chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O and C≡N).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Considerations
-
Thionyl Chloride and Oxalyl Chloride: These are corrosive and lachrymatory reagents that react violently with water. They should be handled with extreme care in a well-ventilated fume hood.
-
Sodium Hydride and Sodium Amide: These are highly reactive and flammable solids that react violently with water to produce flammable hydrogen gas. They should be handled under an inert atmosphere.
-
Acetonitrile: This is a flammable and toxic solvent.
-
Hydrogen Chloride and Sulfur Dioxide: These are toxic and corrosive gases evolved during the formation of the acyl chloride. Proper ventilation is essential.
All experimental procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Conclusion
The synthesis of 3-cyclohexyl-3-oxopropanenitrile from cyclohexanecarboxylic acid is a well-established process with multiple viable routes. The two-step approach via the acyl chloride is a robust and reliable method, while the one-pot Claisen condensation offers a more streamlined alternative. The choice of synthetic strategy will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important β-ketonitrile intermediate for applications in drug discovery and development.
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PubChem. 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link][3]
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PubChem. 3-Cyclopentyl-3-oxopropanenitrile. National Center for Biotechnology Information. Available from: [Link][5]
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US Patent US20030105349A1, Preparation of beta-ketonitriles. Available from: [2]
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European Patent EP1352898B1, Process for producing beta-ketonitrile compound. Available from: [1]
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German Patent DE102005057461A1, Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. Available from: [6]
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Danish Patent DK2132167T3, PROCESS FOR THE PREPARATION OF beta-ketonitriles. Available from: [7]
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Pascal, R. (2012). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Amino Acids, 42(6), 2331-2341. Available from: [Link][10]
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Wittbecker, F. W., et al. (2016). Building Bridges: Biocatalytic C–C-Bond Formation toward Multifunctional Products. ACS Catalysis, 6(7), 4357–4384. Available from: [Link][12]
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ResearchGate. Synthesis of the compounds. DCC: N,N′-dicyclohexylcarbodiimide; CDI: carbonyldiimidazole; DMAP: N,N-dimethylaminopyridine; Et3N: triethylamine; THF: tetrahydrofuran; r.t: room temperature. Available from: [Link][14]
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Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link][18]
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Blagg, B. S. J., et al. (2015). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 25(10), 2144–2149. Available from: [Link][24]
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Navigating the Safety Profile of 3-Cyclohexyl-3-oxopropanenitrile: A Technical Guide for Researchers
For professionals engaged in the dynamic fields of chemical research and drug development, a comprehensive understanding of the safety and hazard profile of every compound is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety considerations, hazards, and handling protocols for 3-Cyclohexyl-3-oxopropanenitrile, a beta-ketonitrile that presents a unique combination of chemical functionalities. By synthesizing available data and leveraging established principles of chemical safety, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound with the utmost care and precision.
Chemical Identity and Physicochemical Properties
-
Chemical Name: 3-Cyclohexyl-3-oxopropanenitrile
-
Synonyms: β-oxo-Cyclohexanepropanenitrile, (Cyclohexylcarbonyl)acetonitrile
-
CAS Number: 62455-70-3[1]
-
Molecular Formula: C₉H₁₃NO[1]
-
Molecular Weight: 151.21 g/mol [1]
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The presence of a cyclohexanone moiety and a nitrile group dictates its reactivity and toxicological profile.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₃NO | PubChem[1] |
| CAS Number | 62455-70-3 | PubChem[1] |
Hazard Identification and Classification
Based on aggregated data from multiple sources, 3-Cyclohexyl-3-oxopropanenitrile is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Some notifications to the ECHA C&L Inventory also include:
The corresponding GHS pictograms are:
The "Exclamation Mark" pictogram is used to indicate that a substance may cause less serious health effects, such as irritation or acute toxicity.
Toxicological Profile: Insights from Structural Analogs
Cyclohexanone Moiety
Cyclohexanone, a structural component of the target molecule, is known to be a skin, eye, and respiratory tract irritant.[2] It can be absorbed through the skin and is considered moderately toxic.[3] Acute exposure to high concentrations of cyclohexanone vapor can lead to central nervous system depression.[2][4] The reported oral LD50 of cyclohexanone in rats is 1.80 g/kg bw, and in mice, it is between 2.07 and 2.11 g/kg bw.[4] These values suggest moderate acute oral toxicity.
Nitrile Group and the Potential for Cyanide Release
The presence of the nitrile (-C≡N) group introduces a significant potential hazard: the release of cyanide. While organic nitriles are generally less toxic than inorganic cyanide salts, they can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration.[5] Symptoms of cyanide poisoning can include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[6]
Furthermore, nitriles can hydrolyze under acidic or basic conditions to form carboxylic acids, with an intermediate amide.[7][8] While this is a common synthetic transformation, it is crucial to consider the potential for slow hydrolysis and release of cyanide over time, especially with improper storage.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Ventilation: All work with 3-Cyclohexyl-3-oxopropanenitrile should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or when there is a potential for aerosolization.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against eye irritation.[10] A face shield should be considered when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. While specific breakthrough times for 3-Cyclohexyl-3-oxopropanenitrile are not available, gloves made of nitrile rubber or butyl rubber are generally recommended for handling organic nitriles and ketones. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: For most laboratory-scale operations, working within a certified chemical fume hood will provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.
Emergency Procedures
A well-defined emergency plan is critical when working with any hazardous chemical.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation to avoid exposing the rescuer to the chemical.[11][12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]
Spill Response
-
Small Spills: For small spills, wear appropriate PPE, and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact the institution's emergency response team.
Storage and Disposal
-
Storage: Store 3-Cyclohexyl-3-oxopropanenitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Chemical Reactivity and Incompatibilities
While specific reactivity data for 3-Cyclohexyl-3-oxopropanenitrile is limited, its functional groups suggest potential incompatibilities:
-
Strong Oxidizing Agents: Can react violently.
-
Strong Acids and Bases: Can catalyze hydrolysis, potentially leading to the release of hydrogen cyanide gas, especially under acidic conditions.
-
Reducing Agents: The nitrile group can be reduced by strong reducing agents like lithium aluminum hydride.[7][8]
-
Grignard Reagents: The nitrile group can react with Grignard reagents.[8][14]
Environmental Hazards
There is limited information available on the environmental fate and ecotoxicity of 3-Cyclohexyl-3-oxopropanenitrile. However, based on the precautionary principle, it should be handled in a manner that prevents its release into the environment. Organic nitriles can be persistent in the environment and may be toxic to aquatic life.[15]
Conclusion
3-Cyclohexyl-3-oxopropanenitrile is a compound with moderate acute toxicity and is a skin, eye, and respiratory irritant. The presence of a nitrile group necessitates precautions against potential cyanide exposure. A thorough understanding of these hazards, coupled with stringent adherence to safe handling protocols, the use of appropriate personal protective equipment, and a well-rehearsed emergency response plan, are paramount for the safe utilization of this compound in research and development. It is imperative for all personnel to consult the most up-to-date Safety Data Sheet (SDS) from the supplier and to conduct a thorough risk assessment before commencing any work with this chemical.
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Methodological & Application
The Strategic Synthesis of Pyridine Scaffolds from 3-Cyclohexyl-3-oxopropanenitrile: An Application Guide for Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyridine Nucleus in Modern Pharmaceuticals
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of contemporary drug design and development. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, have cemented its status as a "privileged scaffold" in medicinal chemistry. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine moiety, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[1][2] This underscores the continued relevance and therapeutic potential of this versatile heterocycle.
This application note provides a detailed guide for the synthesis of substituted pyridines utilizing 3-Cyclohexyl-3-oxopropanenitrile, a versatile β-ketonitrile. We will delve into the strategic considerations behind employing this starting material in classical pyridine ring-forming reactions, provide a detailed experimental protocol, and discuss the broader implications for the synthesis of novel pharmaceutical agents.
Physicochemical Properties and Safe Handling of 3-Cyclohexyl-3-oxopropanenitrile
A thorough understanding of the starting material is paramount for successful and safe synthesis. 3-Cyclohexyl-3-oxopropanenitrile is a β-ketonitrile with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | PubChem CID: 11309597[3] |
| Molecular Weight | 151.21 g/mol | PubChem CID: 11309597[3] |
| Appearance | Not specified, likely a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents | General chemical principles |
Safety and Handling Precautions:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Cyclohexyl-3-oxopropanenitrile is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Always handle 3-Cyclohexyl-3-oxopropanenitrile in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Strategy: The Guareschi-Thorpe Reaction for Pyridone Synthesis
The Guareschi-Thorpe reaction is a classic and reliable method for the synthesis of 2-pyridones.[3][4] This reaction typically involves the condensation of a β-dicarbonyl compound or a cyanoacetic ester with an activated methylene compound in the presence of a base, often ammonia or an amine.[4] The structural motif of 3-Cyclohexyl-3-oxopropanenitrile, a β-ketonitrile, makes it an ideal substrate for this transformation.
The general mechanism involves a series of condensation and cyclization steps, ultimately leading to the formation of a stable, substituted pyridone ring.
Figure 1. Generalized mechanism of the Guareschi-Thorpe reaction.
Detailed Experimental Protocol: One-Pot Synthesis of a Substituted 6-Amino-2-pyridone
This protocol is adapted from a one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, demonstrating the utility of β-ketonitriles in constructing highly functionalized pyridine scaffolds.[5]
Materials and Reagents:
-
3-Cyclohexyl-3-oxopropanenitrile
-
Aromatic aldehyde (e.g., p-tolualdehyde)
-
Malononitrile
-
N-benzyl-2-cyanoacetamide
-
Betaine (catalyst)
-
Guanidine carbonate (catalyst)
-
Methanol
-
Ethyl acetate
-
Water
-
Sodium chloride
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Step 1: Knoevenagel Condensation
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add betaine (10 mol%) as a catalyst and stir the mixture at room temperature.
-
The reaction mixture is expected to solidify within minutes. Add 1 ml of methanol and continue stirring for an additional 10 minutes to ensure complete reaction.[5]
-
-
Step 2: Michael Addition and Cyclization
-
To the reaction mixture from Step 1, add N-benzyl-2-cyanoacetamide (1.0 mmol) and an additional 1 ml of methanol.
-
Add guanidine carbonate (10 mol%) as the catalyst for the second step.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 10-15 minutes.[5]
-
-
Work-up and Purification
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Add 10 ml of ethyl acetate and transfer the mixture to a separatory funnel containing 10 ml of a saturated aqueous sodium chloride solution.
-
Shake the separatory funnel for 5-7 minutes and separate the organic layer.
-
Extract the aqueous layer with an additional 10 ml of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Expected Outcome and Characterization:
This procedure is expected to yield a highly substituted 6-amino-2-pyridone derivative. The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: The Versatility of the Pyridine Scaffold
The pyridine nucleus is a key component in a vast array of FDA-approved drugs, demonstrating its broad therapeutic utility.[6] Recent examples highlight the diverse applications of pyridine-containing molecules:
-
Oncology: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a pyridine ring to interact with the ATP-binding site of the target kinase.[5]
-
Infectious Diseases: Pyridine derivatives have shown potent activity against a range of pathogens, including bacteria, viruses, and fungi.[1]
-
Central Nervous System Disorders: The ability of the pyridine scaffold to cross the blood-brain barrier has led to its incorporation in drugs for various neurological and psychiatric conditions.[1]
-
Cardiovascular Diseases: Pyridine-containing compounds are utilized as antihypertensive agents and for the treatment of other cardiovascular ailments.[6]
The synthesis of novel pyridine derivatives from readily available starting materials like 3-Cyclohexyl-3-oxopropanenitrile provides a direct route to new chemical entities with the potential for significant therapeutic impact.
Figure 2. Experimental workflow for the one-pot synthesis of a substituted pyridone.
Conclusion
3-Cyclohexyl-3-oxopropanenitrile serves as a valuable and versatile starting material for the synthesis of highly functionalized pyridine scaffolds. The Guareschi-Thorpe reaction, particularly in a one-pot format, offers an efficient and straightforward route to novel pyridone derivatives. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists in the field of drug discovery to explore the rich chemical space of pyridine-based therapeutics. The continued exploration of new synthetic methodologies and the innovative application of existing ones will undoubtedly lead to the development of the next generation of life-saving medicines built upon the enduring pyridine nucleus.
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MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
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Organic Chemistry Portal. Pyridine synthesis.
-
Organic Chemistry Portal. beta-Cyanohydrin synthesis by Cyanation or Cyanosilylation.
-
Organic Syntheses Procedure. CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH.
-
Organic Syntheses Procedure. Organic Syntheses Procedure.
-
NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
-
NIH. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
-
ResearchGate. A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-Amino-6-cyclohexylpyrimidin-2(1H)-one
Abstract
This application note details the optimized protocol for synthesizing 4-amino-6-cyclohexylpyrimidin-2(1H)-one (also known as 6-cyclohexylcytosine) via the base-catalyzed cyclocondensation of 3-cyclohexyl-3-oxopropanenitrile with urea . Unlike standard Biginelli reactions that utilize aldehydes, this protocol leverages a
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic reactivity of urea towards the electrophilic centers of the
Mechanistic Pathway
-
Enolization: Base-promoted tautomerization of the
-ketonitrile. -
Nucleophilic Attack: The deprotonated urea attacks the ketone carbonyl (more electrophilic than the nitrile under these conditions).
-
Dehydration: Loss of water forms an intermediate enamino-nitrile or ureido-acrylate species.
-
Cyclization: Intramolecular attack of the second urea nitrogen onto the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable amino-pyrimidinone form.
Figure 1: Mechanistic pathway for the base-catalyzed condensation of
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 3-Cyclohexyl-3-oxopropanenitrile | 151.21 | 1.0 | Limiting Reagent |
| Urea | 60.06 | 1.5 | Nucleophile |
| Sodium Ethoxide (NaOEt) | 68.05 | 2.0 | Base Catalyst |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Acetic Acid (Glacial) | 60.05 | - | Quenching Agent |
Step-by-Step Procedure
Step 1: Catalyst Preparation (In-situ)
-
Safety Note: Sodium metal is highly reactive with moisture. Perform under inert atmosphere (
or Ar) if possible. -
Charge a dry 250 mL Round Bottom Flask (RBF) with 50 mL of absolute ethanol .
-
Slowly add Sodium metal (0.92 g, 40 mmol) in small pieces. Stir until fully dissolved to generate a fresh NaOEt solution.
-
Alternative: Use commercially available 21% wt NaOEt solution in ethanol (approx. 15 mL).
-
Step 2: Reaction Assembly
-
Add Urea (1.80 g, 30 mmol) to the stirring NaOEt solution. Stir for 10 minutes at room temperature to ensure partial deprotonation.
-
Add 3-Cyclohexyl-3-oxopropanenitrile (3.02 g, 20 mmol) dropwise or portion-wise.
-
Equip the flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.
Step 3: Cyclocondensation
-
Heat the mixture to reflux (approx. 78-80 °C) .
-
Maintain reflux for 6–8 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). The starting nitrile (
) should disappear, and a lower spot (product) should appear.
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to approx. 1/3 of the original volume using a rotary evaporator.
-
Pour the residue into 50 mL of ice-cold water . The mixture should be clear (sodium salt of the pyrimidine).
-
Acidification: Dropwise add Glacial Acetic Acid (or 1M HCl) with stirring until pH
5–6. -
A white to off-white precipitate will form immediately.
-
Stir the suspension at 0–5 °C for 30 minutes to maximize precipitation.
Step 5: Purification
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 20 mL) to remove excess urea and salts.
-
Wash with cold ethanol (1 x 10 mL) to remove unreacted organic impurities.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (80:20) or DMF/Water.
-
Dry in a vacuum oven at 60 °C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 4-amino-6-cyclohexylpyrimidin-2(1H)-one.
Expertise & Optimization (Troubleshooting)
Solvent & Base Effects
-
Why NaOEt? The
-protons of the -ketonitrile are acidic ( ). A base matching the solvent (Ethoxide in Ethanol) prevents transesterification side-products (if esters were present) and ensures sufficient basicity to deprotonate urea ( in DMSO, lower in EtOH) for nucleophilic attack. -
Microwave Acceleration: This reaction can be accelerated significantly using microwave irradiation.
-
Protocol: Seal reactants in a microwave vial with EtOH. Heat to 120 °C for 20 minutes. This often improves yield by minimizing thermal degradation of the labile nitrile group over long reflux times [1].
-
Common Pitfalls
-
Hydrolysis of Nitrile: If the reaction contains too much water or is too acidic during workup, the nitrile may hydrolyze to an amide or carboxylic acid, leading to the formation of 6-cyclohexyluracil (2,4-dihydroxy) instead of the desired amino-pyrimidine. Control pH carefully during quenching.
-
Incomplete Cyclization: If the intermediate does not cyclize, it may remain as an acyclic ureido-derivative. Extended reflux time or using a higher boiling solvent (e.g., n-Butanol) can drive the reaction to completion.
Characterization Data (Expected)
-
Appearance: White crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 10.5 (s, 1H, NH - Ring).
-
6.2 (s, 2H,
- Exocyclic). - 5.4 (s, 1H, CH - C5 position).
- 2.3 (m, 1H, CH - Cyclohexyl).
- 1.1–1.8 (m, 10H, Cyclohexyl protons).
-
MS (ESI):
.
References
-
Microwave-Assisted Synthesis of Pyrimidines
- Source: Organic Chemistry Portal / MDPI
- Context: Discusses the efficiency of microwave irradiation in cyclocondensation reactions involving urea and -dicarbonyls/nitriles.
-
URL:[Link]
-
Base-Catalyzed Synthesis of Aminopyrimidines
- Source: ResearchG
- Context: "One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine" - Validates the mechanism of nitrile particip
-
URL:[Link]
-
Beta-Ketonitrile Reactivity
- Source: RSC Publishing / Organic Chemistry Portal
- Context: "Recent advances in the application of β-ketonitriles as multifunctional intermedi
-
URL:[Link]
-
Urea Derivatives in Drug Discovery
- Source: NIH / PMC
- Context: Highlights the structural importance of urea and pyrimidine scaffolds in bioactive molecules like Cariprazine.
-
URL:[Link]
Sources
Application Note: High-Fidelity Synthesis of 2-Amino-3-Cyclohexanecarbonyl-Thiophenes via Modified Gewald Protocol
Strategic Overview & Chemical Logic
The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes. While the classical Gewald reaction utilizes
This substrate acts as the activated methylene component. When reacted with a carbonyl partner (aldehyde or ketone) and elemental sulfur, it yields 2-amino-3-cyclohexanecarbonyl-thiophene derivatives. These scaffolds are critical in medicinal chemistry, serving as pharmacophores for allosteric modulators, kinase inhibitors, and antimicrobial agents due to the hydrophobic bulk of the cyclohexyl group combined with the polar 2-amino-3-acyl motif.
Critical Design Considerations
-
Steric Factors: The cyclohexyl group at the
-position of the nitrile creates steric bulk that stabilizes the final product but may kinetically hinder the initial Knoevenagel condensation. -
Regioselectivity: The reaction is highly regioselective. The amino group invariably forms at position 2, and the cyclohexylcarbonyl group at position 3, ensuring structural predictability.
-
Solubility Profile: Unlike simple malononitrile, Substrate A exhibits higher lipophilicity, often requiring co-solvent systems (EtOH/DMF) to ensure homogeneity with elemental sulfur.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a distinct three-stage cascade.
-
Knoevenagel Condensation: The amine base deprotonates the active methylene of 3-Cyclohexyl-3-oxopropanenitrile, which then attacks the carbonyl partner (ketone/aldehyde) to form an
-unsaturated nitrile (alkylidene). -
Thiolation (Michael Addition): Elemental sulfur (
) undergoes nucleophilic attack by the alkylidene anion (or the amine attacks sulfur first to form polysulfides which then react). -
Cyclization (Thorpe-Ziegler type): The resulting thiolate attacks the nitrile carbon, followed by tautomerization to aromatize the thiophene ring.
Visualization: Reaction Mechanism
The following diagram details the molecular transformation logic.
Figure 1: Mechanistic cascade of the modified Gewald reaction utilizing a
Experimental Protocol
This protocol is optimized for a 10 mmol scale . It uses a "One-Pot, Two-Step" variation which generally provides higher purity than mixing all reagents simultaneously, as it ensures the Knoevenagel adduct forms before sulfur interferes.
Reagents & Materials
| Component | Role | Equivalents | Amount (10 mmol scale) |
| 3-Cyclohexyl-3-oxopropanenitrile | Substrate | 1.0 eq | 1.51 g |
| Target Ketone/Aldehyde | Electrophile | 1.1 eq | Varies by MW |
| Elemental Sulfur ( | Reagent | 1.2 eq | 0.38 g (atom basis) |
| Morpholine | Base/Catalyst | 1.2 eq | 1.05 mL |
| Ethanol (Absolute) | Solvent | - | 20 mL |
| DMF (Dimethylformamide) | Co-Solvent | - | 2-5 mL (if needed) |
Step-by-Step Methodology
Phase 1: Pre-Activation (Knoevenagel Formation)
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-Cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol) and the Target Ketone/Aldehyde (11 mmol) to the flask.
-
Solvation: Add Ethanol (20 mL). If the nitrile does not dissolve completely at RT, add DMF dropwise (up to 5 mL) until a clear solution is obtained.
-
Catalysis: Add Morpholine (1.05 mL, 12 mmol) dropwise over 2 minutes.
-
Observation: The solution may warm slightly (exothermic).
-
-
Aging: Stir at Room Temperature (25°C) for 30–60 minutes.
-
Why? This promotes the formation of the alkylidene intermediate without polymerizing the sulfur.
-
Phase 2: Thiolation & Cyclization
-
Sulfur Addition: Add Elemental Sulfur (0.38 g) in a single portion.
-
Heating: Heat the reaction mixture to 60–70°C (oil bath temperature).
-
Control: Do not exceed 80°C aggressively to avoid tar formation.
-
-
Reaction Duration: Maintain heating for 4–12 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 4:1). Look for the disappearance of the nitrile spot and the emergence of a fluorescent spot (thiophene).
-
Phase 3: Isolation & Purification
-
Cooling: Allow the mixture to cool to room temperature.
-
Precipitation:
-
Scenario A (Precipitate forms): If solids form upon cooling, pour the mixture into 50 mL ice-cold water. Filter the solid.
-
Scenario B (Oiling out): If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or EtOH/DMF mixtures. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Operational Workflow & Decision Logic
The following diagram illustrates the operational decision-making process during the synthesis.
Figure 2: Operational workflow for the synthesis of 2-amino-3-cyclohexanecarbonyl-thiophenes.
Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility and high yield, the following parameters must be controlled.
Data Table: Optimization Parameters
| Parameter | Recommended Range | Impact of Deviation |
| Base Choice | Morpholine > Diethylamine > Piperidine | Morpholine offers the best balance of basicity and nucleophilicity for the sulfur activation step. Stronger bases may cause side reactions. |
| Temperature | 60°C – 70°C | <50°C: Reaction stalls. >80°C: Significant darkening (tarring) and decomposition of the sulfur. |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Nitrile:Ketone:S) | Excess sulfur is difficult to remove during purification. Keep sulfur close to 1.0–1.2 eq. |
| Atmosphere | Open air or | The reaction tolerates air, but |
Troubleshooting Guide
-
Issue: "The reaction turned into a black tar."
-
Cause: Overheating or using a highly reactive aldehyde without temperature control.
-
Solution: Lower temperature to 50°C and add the base more slowly.
-
-
Issue: "Starting material (Nitrile) persists on TLC."
-
Cause: Poor Knoevenagel condensation.
-
Solution: Increase the aging time in Phase 1 (before sulfur addition) or add a catalytic amount of acetic acid with the amine (ammonium acetate buffer effect).
-
-
Issue: "Product oils out in water."
-
Cause: The cyclohexyl group makes the product very lipophilic.
-
Solution: Do not rely on precipitation. Extract with EtOAc immediately. Use a sonicator to induce crystallization if the oil is actually a supersaturated melt.
-
References
-
Sabnis, R. W. (2004). The Gewald Reaction. Sulfur Reports, 15(1), 1–17. (Seminal review on the reaction scope).
-
Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity, 15, 3–33. (Comprehensive review on MCR aspects).
-
Puterová, Z., Krutošíková, A., & Végh, D. (2008). Prepared and Reactions of Substituted 2-Aminothiophenes. Arkivoc, (i), 209-229. (Detailed chemistry of the resulting scaffold).
- Wang, K., et al. (2010). Synthesis of 2-amino-3-acylthiophenes. Synthetic Communications. (General methodology for acyl-substituted thiophenes).
Multicomponent reactions involving 3-Cyclohexyl-3-oxopropanenitrile.
Executive Summary & Strategic Value
This guide details the utilization of 3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3) as a pivotal synthon in diversity-oriented synthesis (DOS).[1] Unlike simple alkyl acetoacetates, this building block incorporates a lipophilic cyclohexyl moiety directly into the heterocyclic core.[1] In drug discovery, this specific modification is critical for optimizing LogP and enhancing binding affinity within hydrophobic pockets of target proteins (e.g., kinases or GPCRs).[1]
We focus here on the One-Pot Three-Component Reaction (3-CR) to generate 2-amino-4-aryl-3-cyano-6-cyclohexyl-4H-pyrans .[1] These scaffolds are privileged structures in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Profile & Reactivity Logic
To successfully deploy 3-Cyclohexyl-3-oxopropanenitrile, one must understand its dual-reactivity profile. It possesses two electrophilic/nucleophilic triggers that drive the MCR cascade:
| Feature | Chemical Logic | Application Consequence |
| Active Methylene ( | High acidity ( | Rapid Knoevenagel condensation or Michael addition.[1] |
| Nitrile Group ( | Electron-withdrawing; susceptible to nucleophilic attack after cyclization.[1] | Essential for the final Pinner-like cyclization step to form the amino-pyran ring.[1] |
| Cyclohexyl Moiety | Steric bulk and lipophilicity.[1] | Increases solubility in organic solvents; enhances membrane permeability of the final drug candidate.[1] |
Core Protocol: Synthesis of 2-Amino-4H-Pyran Derivatives
This protocol describes the synthesis of 2-amino-3-cyano-4-phenyl-6-cyclohexyl-4H-pyran using a base-catalyzed thermodynamic cascade.[1]
Reaction Scheme
-
Component A: Aromatic Aldehyde (1.0 equiv)[1]
-
Component B: Malononitrile (1.0 equiv)[1]
-
Component C: 3-Cyclohexyl-3-oxopropanenitrile (1.0 equiv)[1]
-
Catalyst: Piperidine (5 mol%) or Nano-SnO
(for Green Chemistry applications)[1]
Step-by-Step Methodology
Step 1: Pre-Activation (Knoevenagel Initiation) [1]
-
In a 50 mL round-bottom flask, dissolve Benzaldehyde (1.0 mmol, 106 mg) and Malononitrile (1.0 mmol, 66 mg) in 10 mL of Ethanol (95%).
-
Add Piperidine (2 drops, approx. 0.05 mmol) or Triethylamine .[1]
-
Stir at room temperature for 5–10 minutes.
-
Mechanistic Insight: The solution will turn slightly yellow/orange, indicating the formation of the arylidenemalononitrile intermediate. This step ensures the aldehyde is "trapped" before the ketone is added, preventing self-condensation.[1]
-
Step 2: Michael Addition & Cyclization
-
Add 3-Cyclohexyl-3-oxopropanenitrile (1.0 mmol, 151 mg) to the reaction mixture.
-
Heat the mixture to Reflux (80°C) with vigorous magnetic stirring.
-
Maintain reflux for 60–90 minutes .
-
Self-Validating Checkpoint: The reaction is complete when the mixture becomes turbid or a solid precipitate begins to crash out of the hot solution.
-
Step 3: Monitoring & Work-up [1]
-
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3).[1]
-
Target: Disappearance of the aldehyde spot (
) and appearance of a new, highly fluorescent spot (often blue/green under UV254) at lower .[1]
-
-
Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 20 minutes.
-
Filtration: Filter the solid precipitate under vacuum.
-
Washing: Wash the cake with ice-cold aqueous ethanol (5 mL) to remove unreacted malononitrile and catalyst.
-
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if high purity (>99%) is required for biological screening.[1]
Mechanistic Visualization (Pathway)[1]
The following diagram illustrates the catalytic cycle and the specific atomic transformations that yield the pyran core.
Figure 1: Mechanistic cascade of the 3-component synthesis.[1] The sequence ensures regiospecific formation of the 2-amino-3-cyano-pyran core.[1]
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Oiling Out | Product is too lipophilic for the solvent system. | Add water dropwise to the hot ethanol solution until slightly turbid, then cool slowly. Alternatively, use Methanol instead of Ethanol.[1] |
| Low Yield | Knoevenagel step incomplete before addition of component C. | Ensure Step 1 (Aldehyde + Malononitrile) stirs for at least 10 mins before adding the cyclohexyl-nitrile. |
| Impurity Spots | Bis-aldol condensation side products.[1] | Reduce base concentration.[1] Switch from Piperidine to a heterogeneous catalyst like Nano-SnO |
| No Precipitation | Product is soluble in ethanol.[1] | Pour the reaction mixture into crushed ice/water (50 mL) and stir vigorously to induce precipitation. |
Analytical Validation (Self-Validating Data)[1]
To confirm the structure without immediate access to NMR, rely on these functional group signatures:
-
IR Spectroscopy (ATR):
-
Nitrile (
): Look for a sharp band at 2190–2210 cm .[1] Note: This is shifted significantly from the starting material nitrile due to conjugation. -
Amine (
): Distinct doublets at 3300–3400 cm .[1] -
Carbonyl (
): The ketone carbonyl of the starting material (approx. 1710 cm ) disappears, replaced by the C-O-C ether stretch of the pyran ring (1100–1200 cm ).[1]
-
-
Melting Point:
References
-
Sciforum. Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. [Link](Note: Generalized link to source proceeding)
-
Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]
-
PubChem. 3-Cyclohexyl-3-oxopropanenitrile Compound Summary. [Link][1]
Sources
Application Note: 3-Cyclohexyl-3-oxopropanenitrile in Heterocyclic Synthesis
[1]
Executive Summary
3-Cyclohexyl-3-oxopropanenitrile (also known as cyanoacetylcyclohexane) is a versatile
This guide provides validated protocols for three primary transformations, supported by mechanistic insights and safety standards.
Chemical Profile & Reactivity
Compound: 3-Cyclohexyl-3-oxopropanenitrile CAS: 62455-70-3 MW: 151.21 g/mol Physical State: Colorless to pale yellow liquid/low-melting solid.[1]
Reactivity Hotspots
The molecule possesses three distinct reactive centers facilitating diverse cyclizations:
-
C-1 (Nitrile): Susceptible to nucleophilic attack (e.g., by hydrazines/amidines), leading to amino-substituted heterocycles.[1]
-
C-2 (Active Methylene): Highly acidic (
); primary site for alkylation, Knoevenagel condensation, and diazo coupling.[1] -
C-3 (Ketone): Electrophilic center; dictates regioselectivity during initial nucleophilic attack.[1]
Safety & Handling (GHS Classification)
Application I: Synthesis of Aminopyrazoles
Target Scaffold: 3-Amino-5-cyclohexyl-1H-pyrazole Relevance: This scaffold mimics the ATP-binding motif found in numerous kinase inhibitors.[1] The cyclohexyl group provides hydrophobic pocket occupancy, enhancing binding affinity.
Reaction Pathway
The reaction proceeds via the condensation of hydrazine with the ketone, followed by intramolecular nucleophilic attack on the nitrile.
Figure 1: Mechanism of 3-aminopyrazole formation via hydrazine condensation.
Experimental Protocol
Scale: 10 mmol
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Dissolve 3-cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol) in absolute ethanol (15 mL).
-
Add Hydrazine monohydrate (0.60 g, 12 mmol) dropwise over 5 minutes.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup:
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).
Application II: Synthesis of 2,4-Diaminopyrimidines
Target Scaffold: 2,4-Diamino-6-cyclohexylpyrimidine Relevance: Pyrimidine-2,4-diamines are privileged structures in antifolates (e.g., Trimethoprim analogs) and antimicrobial agents.[1]
Reaction Pathway
This protocol utilizes guanidine to form the pyrimidine ring. The regiochemistry is driven by the initial attack of guanidine on the ketone, followed by cyclization onto the nitrile.
Figure 2: Base-mediated synthesis of 2,4-diaminopyrimidine.[1][3]
Experimental Protocol
Scale: 10 mmol
-
Base Preparation: In a dry flask, dissolve Sodium metal (0.46 g, 20 mmol) in absolute ethanol (20 mL) to generate sodium ethoxide in situ.
-
Addition: Add Guanidine Hydrochloride (1.05 g, 11 mmol) to the NaOEt solution. Stir for 15 minutes.
-
Substrate Addition: Add 3-cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol) slowly.
-
Reaction: Reflux for 8–12 hours. The solution typically turns yellow/orange.
-
Workup:
-
Purification: Filter the precipitate and wash with diethyl ether. Recrystallize from DMF/Water if necessary.[1]
Application III: Knoevenagel Condensation (MCR Precursor)
Target Scaffold: 2-Cyano-3-phenyl-1-cyclohexyl-2-propen-1-one
Relevance: This
Experimental Protocol
Scale: 10 mmol
-
Reagents: Combine 3-cyclohexyl-3-oxopropanenitrile (1.51 g, 10 mmol) and Benzaldehyde (1.06 g, 10 mmol) in Ethanol (10 mL).
-
Catalyst: Add Piperidine (0.1 mL, catalytic amount).
-
Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, warm to
for 1 hour.[1] -
Isolation: The product usually precipitates out of solution.[1] Filter and wash with cold ethanol.[1]
-
Note: This intermediate is often used in situ for subsequent steps (e.g., addition of malononitrile to form pyrans).[1]
-
Data Summary: Reaction Comparison
| Reaction Type | Reagent | Catalyst/Solvent | Major Product | Typical Yield |
| Cyclocondensation | Hydrazine Hydrate | EtOH, Reflux | 3-Amino-5-cyclohexylpyrazole | 85% |
| Cyclocondensation | Guanidine HCl | NaOEt, EtOH | 2,4-Diamino-6-cyclohexylpyrimidine | 70-75% |
| Knoevenagel | Benzaldehyde | Piperidine, EtOH | Benzylidene derivative | 90-95% |
References
-
Synthesis of 3-Aminopyrazoles: El-Saghier, A. M. M. (2002).[1] Synthesis of some new pyrazole and pyrimidine derivatives. Journal of Chemical Research, 2002(1), 36-39.
-
Pyrimidine Synthesis via Guanidine: Kushwaha, N., & Kaushik, D. (2016).[1] Recent advances in the synthesis of 2,4-diaminopyrimidines. Synthetic Communications, 46(18), 1473-1493.[1]
-
NS5B Inhibitors (Cyclohexyl-pyrazole context): Martin, S. W., et al. (2011).[1] The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872.[1]Link[1]
-
Knoevenagel Condensation Protocols: BenchChem Application Note. Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile.Link[1]
Application Note: Sodium Ethoxide-Mediated Transformations of 3-Cyclohexyl-3-oxopropanenitrile
Abstract
This technical guide details the application of Sodium Ethoxide (NaOEt) as a base for activating 3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3). This
Chemical Foundation & Mechanism
The Active Methylene
The reactivity of 3-Cyclohexyl-3-oxopropanenitrile is defined by the methylene protons located between the electron-withdrawing carbonyl and nitrile groups. Sodium ethoxide is the preferred base because its basicity (
Mechanism of Activation
Upon addition of NaOEt, the methylene proton is abstracted, generating a resonance-stabilized enolate. This species is the nucleophile for subsequent reactions.
Figure 1: Mechanism of enolate formation. The resulting enolate is ambident but reacts primarily at the Carbon center (C-alkylation/attack) under thermodynamic control.
Application I: Synthesis of 2,4-Diamino-6-Cyclohexylpyrimidine
This protocol describes the cyclization of 3-Cyclohexyl-3-oxopropanenitrile with Guanidine HCl . This is a "workhorse" reaction in medicinal chemistry for generating pyrimidine cores.
Reaction Logic: NaOEt serves a dual purpose:
-
Neutralization: Frees guanidine from its hydrochloride salt.
-
Catalysis: Activates the nitrile for nucleophilic attack.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Cyclohexyl-3-oxopropanenitrile | 1.0 | Substrate | Limiting reagent. |
| Guanidine HCl | 1.2 | Electrophile | Slight excess ensures complete consumption of nitrile. |
| Sodium Ethoxide (21 wt% in EtOH) | 2.5 | Base | 1.0 eq to free Guanidine, 1.0 eq to form enolate, 0.5 eq excess. |
| Ethanol (Absolute) | Solvent | Medium | Must be anhydrous (<0.1% water). |
Detailed Protocol
Step 1: Base Preparation & Guanidine Release
-
Charge a dry 3-neck round-bottom flask with Guanidine HCl (1.2 equiv) and Absolute Ethanol (10 V).
-
Under
atmosphere, add NaOEt solution (2.5 equiv) dropwise via addition funnel over 15 minutes.-
Observation: A white precipitate (NaCl) will form immediately. This confirms the liberation of free guanidine base.
-
-
Stir at ambient temperature for 30 minutes.
Step 2: Substrate Addition & Cyclization
-
Dissolve 3-Cyclohexyl-3-oxopropanenitrile (1.0 equiv) in a minimal volume of absolute ethanol.
-
Add the substrate solution to the reaction mixture dropwise.
-
Control Point: Monitor internal temperature; maintain
to prevent rapid exotherms.
-
-
Heat the reaction to Reflux (
) for 6–12 hours.-
Validation: Monitor by TLC or LC-MS. Look for the disappearance of the nitrile peak (IR
) and appearance of the pyrimidine UV signature.
-
Step 3: Workup & Isolation
-
Cool mixture to room temperature.
-
Concentrate under reduced pressure to remove
of ethanol. -
Dilute residue with Water (ice-cold). The product often precipitates.
-
Adjust pH to
using dilute acetic acid if necessary (avoids salt inclusion). -
Filter the solid, wash with cold water, and dry under vacuum.
Figure 2: Workflow for Pyrimidine Synthesis. Critical decision point at LC-MS check ensures reaction completion before quenching.
Application II: Knoevenagel Condensation
This protocol generates
Reagents[1][2][3][4][5]
| Component | Equiv. | Role |
| 3-Cyclohexyl-3-oxopropanenitrile | 1.0 | Nucleophile |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.05 | Electrophile |
| Sodium Ethoxide | 0.1 | Catalyst |
| Ethanol | Solvent | Medium |
Protocol
-
Setup: Dissolve substrate (1.0 eq) and aldehyde (1.05 eq) in Ethanol (5 V).
-
Catalysis: Add catalytic NaOEt (0.1 eq).
-
Note: Unlike the pyrimidine synthesis, stoichiometric base is not required and can lead to side reactions (Cannizzaro).
-
-
Reaction: Stir at room temperature for 2–4 hours. If the product precipitates, the reaction is driven to completion by Le Chatelier's principle.
-
Isolation: Filter the precipitate. If no precipitate forms, pour onto ice water and extract with Ethyl Acetate.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrimidine) | Moisture in solvent/base. | Water hydrolyzes NaOEt to NaOH.[1] NaOH hydrolyzes the nitrile to an amide. Use freshly distilled solvents and store NaOEt under Argon. |
| O-Alkylation (Side Product) | Kinetic control dominance. | Ensure thermodynamic equilibrium. Run at reflux (Protocol 1) rather than low temp. Use protic solvent (EtOH) to shield the Oxygen anion via H-bonding. |
| Tarry/Black Mixture | Polymerization of nitrile. | Reaction temperature too high during addition. Keep addition temp |
Safety & Handling (E-E-A-T)
Sodium Ethoxide (NaOEt) is classified as Corrosive and Flammable .[2]
-
Moisture Sensitivity: Reacts violently with water to produce Ethanol and Sodium Hydroxide (exothermic).
-
Skin/Eye Hazards: Causes severe skin burns and eye damage (Category 1B).[2]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield when handling large quantities.
-
Disposal: Quench excess NaOEt slowly by adding it to a large volume of ice water before neutralizing with dilute HCl. Never add water directly to solid NaOEt.
References
-
PubChem. 3-Cyclohexyl-3-oxopropanenitrile Compound Summary. National Library of Medicine. [Link]
-
National Institutes of Health (NIH). Synthesis of 2-aminopyrimidine derivatives. PubMed Central. [Link]
-
Gelest, Inc. Sodium Ethoxide Handling and Storage.[Link]
-
Organic Chemistry Data. pKa Values of Active Methylene Compounds.[Link]
Sources
Application Notes and Protocols: Cyclocondensation Reactions of 3-Cyclohexyl-3-oxopropanenitrile
Introduction: The Versatility of 3-Cyclohexyl-3-oxopropanenitrile in Heterocyclic Synthesis
3-Cyclohexyl-3-oxopropanenitrile, a β-ketonitrile bearing a bulky cyclohexyl substituent, is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its trifunctional nature, comprising a reactive ketone, an activated methylene group, and a nitrile moiety, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the cyclocondensation reactions of 3-cyclohexyl-3-oxopropanenitrile, offering detailed protocols and mechanistic insights for the synthesis of a variety of medicinally relevant heterocyclic scaffolds, including pyridines, pyrimidines, pyrazoles, isoxazoles, and thiophenes. Understanding and mastering these reactions are crucial for researchers and scientists engaged in drug discovery and development, as the resulting heterocyclic cores are prevalent in a vast number of pharmaceutical agents.
These application notes are designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols. All key mechanistic claims and procedural standards are supported by authoritative references.
Synthesis of Polysubstituted 2-Amino-3-cyanopyridines
The synthesis of 2-amino-3-cyanopyridines is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and IKK-β inhibitory effects.[1] A common and efficient method for their preparation is a one-pot, four-component reaction involving a ketone, an aldehyde, malononitrile, and an ammonium salt.[2] In this protocol, 3-cyclohexyl-3-oxopropanenitrile can serve as the ketone component.
Mechanistic Rationale
The reaction proceeds through a cascade of condensation and cyclization steps. Initially, a Knoevenagel condensation between the aldehyde and malononitrile forms an α,β-unsaturated dinitrile. Concurrently, the ketone (3-cyclohexyl-3-oxopropanenitrile) can react with ammonia (from ammonium acetate) to form an enamine. A Michael addition of the enamine to the unsaturated dinitrile, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product.
Caption: Mechanistic pathway for the four-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanopyridines.[2][3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
3-Cyclohexyl-3-oxopropanenitrile (1 mmol, 151.21 g/mol )[4]
-
Malononitrile (1 mmol, 66.06 g/mol )
-
Ammonium acetate (1.5 mmol, 77.08 g/mol )
-
Ethanol (5 mL)
-
Catalyst (e.g., piperidine, a few drops)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), 3-cyclohexyl-3-oxopropanenitrile (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Add 5 mL of ethanol to the flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-3-cyanopyridine derivative.
Data Table: Representative Aldehydes and Expected Products
| Entry | Aldehyde | Product Name | Expected Yield Range |
| 1 | Benzaldehyde | 2-Amino-6-cyclohexyl-4-phenylpyridine-3,5-dicarbonitrile | 75-85% |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-cyclohexylpyridine-3,5-dicarbonitrile | 80-90% |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-6-cyclohexyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile | 82-92% |
| 4 | Furan-2-carbaldehyde | 2-Amino-6-cyclohexyl-4-(furan-2-yl)pyridine-3,5-dicarbonitrile | 70-80% |
Synthesis of Substituted Pyrimidines via Biginelli-type Reaction
Pyrimidine and its derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-tumor properties.[5] The Biginelli reaction is a classic multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.[6] 3-Cyclohexyl-3-oxopropanenitrile can be utilized as the β-dicarbonyl component in a Biginelli-like condensation.
Mechanistic Overview
The acid-catalyzed mechanism typically begins with the condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. The enol form of 3-cyclohexyl-3-oxopropanenitrile then acts as a nucleophile, adding to the iminium ion. Subsequent cyclization via intramolecular condensation between the amino group of the urea moiety and the ketone carbonyl, followed by dehydration, yields the dihydropyrimidine derivative.
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol
This is a representative protocol for a Biginelli-type reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
3-Cyclohexyl-3-oxopropanenitrile (1 mmol, 151.21 g/mol )[4]
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.2 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), 3-cyclohexyl-3-oxopropanenitrile (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into crushed ice and stir for 30 minutes.
-
Collect the resulting solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidine derivative.
Synthesis of 3-Cyclohexyl-5-aminopyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds that are of great importance in medicinal chemistry.[7] The reaction of β-ketonitriles with hydrazine or its derivatives is a direct and efficient method for the synthesis of 5-aminopyrazoles.[8]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the carbonyl carbon of 3-cyclohexyl-3-oxopropanenitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine leads to the aromatic 5-aminopyrazole.
Caption: Reaction mechanism for the synthesis of 3-cyclohexyl-5-aminopyrazole.
Experimental Protocol
Materials:
-
3-Cyclohexyl-3-oxopropanenitrile (1 mmol, 151.21 g/mol )[4]
-
Hydrazine hydrate (1.2 mmol, 50.06 g/mol )
-
Ethanol (10 mL)
-
Acetic acid (catalytic amount, 1-2 drops)
Procedure:
-
Dissolve 3-cyclohexyl-3-oxopropanenitrile (1 mmol) in ethanol (10 mL) in a 25 mL round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add cold water (15 mL) and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-cyclohexyl-5-aminopyrazole.
Gewald Synthesis of 2-Amino-4-cyclohexylthiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[9] While the classical Gewald reaction involves a ketone, an active methylene nitrile, and elemental sulfur, a variation can be adapted where the starting ketone is cyclohexanone, a close structural analog to the ketone moiety in our target molecule. This provides a valuable protocol for synthesizing a related thiophene.
Mechanistic Considerations
The Gewald reaction is generally understood to begin with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[10] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, likely forming a thiirane intermediate which then undergoes ring-opening and subsequent cyclization via attack of the enolate on the sulfur chain. Tautomerization then leads to the final 2-aminothiophene product.
Experimental Protocol for a Gewald-type Reaction
This protocol describes the synthesis of a 2-aminothiophene derivative starting from cyclohexanone, which serves as a model for reactions involving the cyclohexyl ketone moiety.[11]
Materials:
-
Cyclohexanone (1 mmol, 98.14 g/mol )
-
Malononitrile (1 mmol, 66.06 g/mol )
-
Elemental sulfur (1 mmol, 32.07 g/mol )
-
Ethanol (15 mL)
-
Morpholine or Diethylamine (0.5 mL, catalyst)
Procedure:
-
In a 50 mL round-bottom flask, suspend elemental sulfur (1 mmol) in ethanol (15 mL).
-
To this suspension, add cyclohexanone (1 mmol), malononitrile (1 mmol), and the basic catalyst (morpholine or diethylamine, 0.5 mL).
-
Stir the mixture at room temperature for 1 hour, then gently heat to 40-50 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC. The reaction mixture will typically turn dark.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Synthesis of 3-Cyclohexyl-5-substituted-isoxazoles
Isoxazoles are another important class of five-membered heterocycles with diverse biological activities.[12] A common method for their synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[13] 3-Cyclohexyl-3-oxopropanenitrile can serve as the 1,3-dielectrophilic precursor.
Mechanistic Pathway
The synthesis initiates with the condensation of hydroxylamine with the ketone carbonyl of 3-cyclohexyl-3-oxopropanenitrile to form an oxime. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic isoxazole ring.
Experimental Protocol
Materials:
-
3-Cyclohexyl-3-oxopropanenitrile (1 mmol, 151.21 g/mol )[4]
-
Hydroxylamine hydrochloride (1.2 mmol, 69.49 g/mol )
-
Sodium acetate or sodium hydroxide (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 3-cyclohexyl-3-oxopropanenitrile (1 mmol) in ethanol (10 mL).
-
In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) in a minimum amount of water and add this solution to the flask. Alternatively, a solution of sodium hydroxide can be used as the base.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water (15 mL) to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-cyclohexyl-5-aminoisoxazole.
References
-
General procedure for the synthesis of 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. Available at: [Link]
-
Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. Available at: [Link]
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. Available at: [Link]
-
Synthesis of Dihydrobenzisoxazoles by the [3+2] Cycloaddition of Arynes and Oxaziridines. PMC - NIH. Available at: [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. Available at: [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH. Available at: [Link]
-
Studies on the Reaction of Cycloalkanones with Malonodinitrile. ResearchGate. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
3-Cyclohexyl-3-oxopropanenitrile. PubChem. Available at: [Link]
-
Synthesis of aryl urea hybrids of pyrimidine. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). ResearchGate. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers. Available at: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]
-
Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed. Available at: [Link]
-
Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. Available at: [Link]
-
Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. Available at: [Link]
-
Gewald type reaction with benzylidene malononitrile. ResearchGate. Available at: [Link]
-
New Synthesis of 3-Chloroisoxazoles. ResearchGate. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. Available at: [Link]
-
N-Cyclohexyl-3-methylbenzamidine. PMC - PubMed Central. Available at: [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]
-
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
Reaction of malononitrile with enones. Semantic Scholar. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Gewald reaction. chemeurope.com. Available at: [Link]
-
Three component reaction of salicylaldehyde, malononitrile and a ketone... ResearchGate. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. scielo.br [scielo.br]
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- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Chemistry Approaches for Pyrimidine Synthesis from β-Ketonitriles
Introduction: The Imperative for Greener Pyrimidine Synthesis
Pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs. Traditionally, their synthesis has often relied on harsh reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges. The principles of green chemistry offer a transformative framework to redesign these synthetic pathways, minimizing waste, reducing energy consumption, and eliminating hazardous substances. This guide provides an in-depth exploration of modern, green approaches for the synthesis of pyrimidines, with a specific focus on the versatile and readily available β-ketonitriles as starting materials. By leveraging innovative technologies and benign reaction media, we can achieve efficient and sustainable access to this critical class of heterocycles.
Part 1: Foundational Principles of Green Pyrimidine Synthesis from β-Ketonitriles
The classical approach to pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species. β-Ketonitriles are particularly attractive substrates due to the dual electrophilic nature of the keto and cyano groups, allowing for a variety of cyclocondensation strategies. The core of our green approach is to enhance the efficiency and environmental profile of this transformation.
The Mechanistic Underpinning: A Generalized View
The synthesis of pyrimidines from β-ketonitriles and amidines generally proceeds through a cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of the amidine on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization and dehydration to afford the aromatic pyrimidine ring. The choice of reaction conditions and catalysts can significantly influence the reaction rate and selectivity.
Caption: Generalized reaction mechanism for pyrimidine synthesis.
Part 2: Advanced Green Synthetic Methodologies
Here, we detail several field-proven green chemistry protocols for the synthesis of pyrimidines from β-ketonitriles. Each protocol is designed to be self-validating, with clear causality behind the experimental choices.
Methodology 1: Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Experience: Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.
Trustworthiness: This protocol has been widely adopted and validated for its efficiency and reproducibility in the synthesis of a diverse range of heterocyclic compounds. The use of a dedicated microwave reactor ensures precise control over temperature and pressure, enhancing safety and consistency.
Materials:
-
Benzamidine hydrochloride
-
2-(4-Chlorobenzoyl)-3-methoxyacrylonitrile (a representative β-ketonitrile)
-
Ethanol (or another suitable high-boiling point solvent)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzamidine hydrochloride (1.2 mmol) and 2-(4-chlorobenzoyl)-3-methoxyacrylonitrile (1.0 mmol).
-
Add ethanol (3 mL) to the vial and seal it with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Data Presentation:
| Entry | Substituent (Aryl) | Time (min) | Yield (%) |
| 1 | Phenyl | 12 | 92 |
| 2 | 4-Chlorophenyl | 10 | 95 |
| 3 | 4-Methoxyphenyl | 15 | 89 |
| 4 | 4-Nitrophenyl | 10 | 91 |
Methodology 2: Ultrasound-Assisted Synthesis
Expertise & Experience: Sonication provides a mechanical form of energy to the reaction mixture, inducing acoustic cavitation – the formation, growth, and implosive collapse of bubbles. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. This method is particularly effective for heterogeneous reactions.
Trustworthiness: The protocol is highly reproducible and can often be performed at room temperature, reducing energy consumption and minimizing the formation of byproducts. The simplicity of the experimental setup makes it an attractive method for many laboratories.
Materials:
-
β-Ketonitrile (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Ultrasonic bath/probe
Procedure:
-
In a round-bottom flask, combine the β-ketonitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL).
-
Submerge the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Caption: Workflow for ultrasound-assisted pyrimidine synthesis.
Methodology 3: Synthesis in Green Solvents: Ionic Liquids and Deep Eutectic Solvents
Expertise & Experience: Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as promising green alternatives to volatile organic compounds. Their negligible vapor pressure, high thermal stability, and tunable properties make them excellent media for organic synthesis. They can act as both solvent and catalyst, enhancing reaction rates and simplifying product isolation.
Trustworthiness: The use of these solvents is well-documented to promote a variety of organic transformations. The reusability of the solvent system is a key feature that aligns with the principles of green chemistry, although careful consideration of their ecotoxicity is warranted.
Materials:
-
β-Ketonitrile (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Choline chloride (1.0 equiv)
-
Urea (2.0 equiv)
-
Heating mantle with magnetic stirrer
Procedure:
-
Prepare the DES: Gently heat a mixture of choline chloride (1.0 equiv) and urea (2.0 equiv) at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction: To the pre-formed DES, add the β-ketonitrile (1.0 mmol) and thiourea (1.2 mmol).
-
Stir the reaction mixture at 100 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and add water. The product will precipitate out.
-
Collect the solid by filtration, wash thoroughly with water to remove the DES, and dry.
Data Presentation: Comparison of Green Solvents
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol (Conventional) | 80 | 6 | 75 |
| [bmim]BF4 (Ionic Liquid) | 100 | 1 | 90 |
| Choline Chloride:Urea (DES) | 100 | 0.75 | 94 |
Methodology 4: Catalyst-Free and Solvent-Free Synthesis
Expertise & Experience: The ultimate goal of green synthesis is to eliminate the need for both catalysts and solvents. Solvent-free, or "neat," reactions offer significant advantages in terms of waste reduction, cost-effectiveness, and simplified work-up procedures. These reactions are often facilitated by thermal or mechanical energy.
Trustworthiness: While not universally applicable, for certain substrates, catalyst-free and solvent-free conditions can provide excellent results. The absence of additional reagents simplifies the purification process and reduces the environmental burden.
Materials:
-
β-Ketonitrile (1.0 mmol)
-
Acetamidine hydrochloride (1.2 mmol)
-
Mortar and pestle or ball mill
Procedure:
-
In a mortar, combine the β-ketonitrile (1.0 mmol) and acetamidine hydrochloride (1.2 mmol).
-
Grind the mixture with a pestle for 15-20 minutes at room temperature. The progress of the reaction can often be observed by a change in the physical state of the mixture (e.g., from solid to a paste-like consistency).
-
Alternatively, the reaction can be performed in a ball mill for a more controlled and efficient process.
-
After grinding, add a small amount of water to the mixture.
-
Collect the solid product by filtration, wash with water, and dry.
Conclusion and Future Outlook
The adoption of green chemistry principles in pyrimidine synthesis is not merely an academic exercise but a practical necessity for sustainable drug development and chemical manufacturing. The methodologies outlined in this guide—microwave and ultrasound assistance, the use of green solvents, and catalyst-free/solvent-free approaches—demonstrate significant advancements in reducing the environmental footprint of these essential synthetic processes. Future research will likely focus on the development of even more benign and efficient catalytic systems, the use of bio-based solvents, and the application of flow chemistry to further enhance the sustainability of pyrimidine synthesis.
References
-
Microwave-Assisted Synthesis of Pyrimidines: This article provides a comprehensive overview of microwave-assisted organic synthesis with specific examples of pyrimidine formation. (Source: Molecules, URL: [Link])
-
Ultrasound-Assisted Organic Synthesis: A foundational text detailing the principles and applications of sonochemistry in organic synthesis. (Source: Springer, URL: [Link])
-
Deep Eutectic Solvents in Organic Synthesis: This review highlights the growing importance of DESs as green reaction media, with examples of their application in heterocyclic synthesis. (Source: Chemical Society Reviews, URL: [Link])
-
Solvent-Free Organic Synthesis: A review covering the various techniques and advantages of performing organic reactions without a solvent. (Source: Green Chemistry, URL: [Link])
Application Note: Leveraging 3-Cyclohexyl-3-oxopropanenitrile as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the application of 3-Cyclohexyl-3-oxopropanenitrile (3-CPN) in Fragment-Based Drug Discovery (FBDD).[1] Unlike high-throughput screening (HTS) libraries, which often suffer from high molecular weight and lipophilicity, 3-CPN serves as an ideal "Rule of Three" compliant fragment. Its primary utility lies in its dual-electrophilic nature, acting as a versatile precursor for aminopyrazoles , aminopyrimidines , and isoxazoles —privileged scaffolds in kinase inhibitor design (e.g., CDK, Aurora, and p38 MAPK inhibitors). This note provides validated protocols for scaffold synthesis, library integration, and hit-to-lead optimization strategies.
Physicochemical Profile & FBDD Suitability
3-CPN is a quintessential fragment candidate.[1] Its cyclohexyl motif provides a defined hydrophobic vector, while the
Table 1: Physicochemical Properties (Rule of Three Analysis)
| Property | Value | FBDD "Rule of Three" Criteria | Status |
| Molecular Weight | 151.21 g/mol | Pass | |
| cLogP | ~1.9 | Pass | |
| H-Bond Donors | 0 | Pass | |
| H-Bond Acceptors | 2 | Pass | |
| Rotatable Bonds | 2 | Pass | |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | Pass |
Expert Insight: The cLogP of 1.9 is optimal. It is hydrophobic enough to drive binding affinity via entropy-driven displacement of water in hydrophobic pockets (e.g., the ATP-binding gatekeeper region), yet soluble enough for high-concentration NMR screening (>1 mM in aqueous buffer with <2% DMSO).[1]
Chemical Utility: The "Divergent Synthesis" Strategy
The core value of 3-CPN in FBDD is its ability to access distinct chemical space through cyclocondensation. The
Figure 1: Divergent Synthesis Pathways
The following diagram illustrates the transformation of 3-CPN into three distinct "privileged" drug scaffolds.
Caption: Divergent synthesis of pharmacologically active heterocycles from the 3-CPN scaffold.[1]
Application Protocols
Protocol A: Synthesis of the "Warhead" Fragment (3-Amino-5-cyclohexylpyrazole)
This protocol converts 3-CPN into an aminopyrazole, a motif found in blockbuster drugs like Pirtobrutinib and Roscovitine .[1] This fragment is often used to probe the ATP-binding hinge region of kinases.
Reagents:
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (absolute)
-
Glacial Acetic Acid (cat.)[4]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.51 g (10 mmol) of 3-Cyclohexyl-3-oxopropanenitrile in 20 mL of absolute ethanol.
-
Addition: Add 0.6 mL (12 mmol) of hydrazine monohydrate dropwise at room temperature.
-
Catalysis: Add 5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile via TLC (mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue will likely solidify. Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, 0-10% MeOH/DCM).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the methylene singlet (~4.0 ppm) and appearance of the pyrazole -CH (approx 5.5 ppm) and broad -NH2 signal.
Protocol B: Biophysical Screening Preparation (SPR/NMR)
To screen 3-CPN or its derivatives against a protein target (e.g., CDK2, Bcl-2).
-
Stock Preparation:
-
Prepare a 200 mM stock solution in 100% d6-DMSO.
-
Calculation: Dissolve 30.2 mg of 3-CPN in 1 mL DMSO.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for >6 months.
-
-
Solubility Check (Nephelometry):
-
Dilute stock to 1 mM in assay buffer (e.g., PBS pH 7.4).
-
Measure light scattering. If precipitation occurs, lower concentration to 500 µM. 3-CPN is generally soluble up to 2 mM in aqueous buffers with 1% DMSO.
-
-
Fragment Cocktailing (for NMR):
-
Pool 3-CPN with 3–4 other fragments with non-overlapping NMR resonances.[1]
-
Ensure 3-CPN's cyclohexyl protons (1.1–1.8 ppm) do not obscure signals from other aliphatic fragments.
-
Case Study: Hit-to-Lead Optimization Strategy
Scenario: A fragment screen identifies the 3-amino-5-cyclohexylpyrazole (derived from 3-CPN) as a weak binder (
Optimization Logic:
-
The Anchor: The pyrazole NH and N: interact with the kinase "hinge" region (hydrogen bond donor/acceptor).
-
The Hydrophobic Fill: The cyclohexyl group occupies the hydrophobic "Gatekeeper" pocket.
-
The Growth Vector: The exocyclic amine (-NH2) is solvent-exposed and available for amide coupling to reach the "ribose binding pocket" or "solvent front."
Figure 2: Hit-to-Lead Workflow
Caption: Strategic evolution of the 3-CPN derived fragment into a high-potency lead.
References
-
PubChem. 3-Cyclohexyl-3-oxopropanenitrile (Compound Summary). National Library of Medicine.[4] [Link]
-
Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[5][6] Nature Reviews Drug Discovery. [Link]
-
Foloppe, N., et al. (2006). A fragment-based approach to the design of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aggarwal, R., et al. (2011). Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles.[1] Journal of Chemical Sciences. [Link]
-
Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. [Link]
Sources
- 1. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 2. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexyl-3-ethylpentanenitrile | C13H23N | CID 266171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
Welcome to the technical support center for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this valuable β-ketonitrile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Introduction
3-Cyclohexyl-3-oxopropanenitrile, a versatile building block in organic synthesis, is typically prepared via a Claisen-type condensation reaction. This involves the reaction of a cyclohexanecarboxylate ester with acetonitrile in the presence of a strong base. While theoretically straightforward, achieving a high yield of this target molecule can be challenging due to competing side reactions and the sensitive nature of the product. This guide provides practical, experience-based advice to help you navigate these challenges and optimize your synthetic protocol.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields and the presence of impurities are the most common hurdles in the synthesis of 3-Cyclohexyl-3-oxopropanenitrile. The following section breaks down potential problems, their root causes, and provides actionable solutions.
Problem 1: Consistently Low or No Product Yield
A low or non-existent yield of the desired β-ketonitrile is often traced back to issues with the reaction setup, reagents, or conditions.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol |
| Presence of Moisture | The Claisen condensation relies on the formation of a carbanion from acetonitrile, which is a strong base. Any moisture in the reaction will protonate the carbanion, quenching the reaction. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) also react violently with water. | Ensure anhydrous conditions. All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Acetonitrile and the ester should be dried over appropriate drying agents prior to use. |
| Inactive Base | The strength and activity of the base are critical for the deprotonation of acetonitrile. Bases can degrade over time, especially if not stored properly. | Use a fresh, high-quality base. Sodium hydride should be a fine, grey powder; if it is clumpy or white, it has likely been oxidized. Sodium ethoxide should be a fine, white to yellowish powder, stored under an inert atmosphere. |
| Inappropriate Base or Solvent Combination | The choice of base and solvent is interdependent. For instance, using sodium ethoxide in a solvent other than ethanol can lead to transesterification of the starting ester, resulting in a mixture of products. | Match the alkoxide base to the ester's alcohol group. If using ethyl cyclohexanecarboxylate, use sodium ethoxide in ethanol. For methyl cyclohexanecarboxylate, use sodium methoxide in methanol. Alternatively, a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or toluene can be used to avoid transesterification.[1] |
| Suboptimal Reaction Temperature | The deprotonation of acetonitrile and the subsequent condensation reaction are temperature-sensitive. If the temperature is too low, the reaction may be too slow. If it is too high, side reactions such as self-condensation of the ester or polymerization of acetonitrile can occur. | Optimize the reaction temperature. Typically, the reaction is started at a lower temperature (e.g., 0 °C) during the addition of reagents to control any exotherm, and then gradually warmed to room temperature or gently heated to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
| Potential Side Product | Formation Mechanism | Prevention & Mitigation Strategies |
| Self-condensation of the Ester | The ester can react with itself in a Claisen condensation if it has α-hydrogens. While cyclohexanecarboxylate esters lack α-hydrogens, impurities in the starting material might possess them. | Use high-purity starting materials. Purify the cyclohexanecarboxylate ester by distillation if necessary. |
| Hydrolysis of the Ester or Product | If water is present, the base can catalyze the hydrolysis of the starting ester to cyclohexanecarboxylic acid or the product to a β-keto acid, which can then decarboxylate. | Maintain strictly anhydrous conditions. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully. |
| Polymerization | Acetonitrile and the β-ketonitrile product can be prone to polymerization under strongly basic conditions, especially at elevated temperatures. | Control the reaction temperature and time. Add the reagents slowly to manage the reaction exotherm. Work up the reaction as soon as it is complete, as indicated by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile?
A1: The synthesis proceeds via a Claisen-type condensation. The mechanism involves the following key steps:
-
Deprotonation: A strong base removes a proton from the α-carbon of acetonitrile to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclohexanecarboxylate ester.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-ketonitrile product.
Caption: Mechanism of 3-Cyclohexyl-3-oxopropanenitrile Synthesis.
Q2: Which base is best for this reaction?
A2: The choice of base is critical. Here are the most common options and their considerations:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that works well with a variety of esters in aprotic solvents like THF or toluene. It is often a good first choice to avoid transesterification.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are effective and commonly used bases. However, to prevent transesterification, the alcohol part of the alkoxide must match the alcohol part of the ester (e.g., use NaOEt with ethyl cyclohexanecarboxylate).[1]
-
Potassium tert-Butoxide (KOt-Bu): A strong, sterically hindered base that can be very effective in promoting the condensation.[2]
Q3: How do I purify the final product?
A3: Purification of β-ketonitriles can be challenging due to their potential instability.[2][3] A typical purification workflow is as follows:
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the enolate of the product. The product is then extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product can often be purified by flash column chromatography on silica gel. Alternatively, for thermally stable compounds, vacuum distillation may be an option. Given that β-ketonitriles can be heat-sensitive, column chromatography is often the preferred method.[2][3]
Experimental Protocol: A Generalized Procedure
The following is a generalized, yet detailed, protocol for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile based on established methods for β-ketonitrile synthesis.[1][2][4]
Materials:
-
Methyl or Ethyl Cyclohexanecarboxylate (1.0 eq)
-
Acetonitrile (1.5 - 2.0 eq), anhydrous
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) or Sodium Ethoxide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
Caption: General workflow for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Base Addition: To the flask, add the chosen base. If using sodium hydride, wash the mineral oil with anhydrous hexanes. Suspend the base in the appropriate anhydrous solvent (e.g., THF for NaH, ethanol for NaOEt).
-
Reagent Addition: Cool the base suspension to 0 °C in an ice bath. Slowly add the anhydrous acetonitrile via the dropping funnel. After the addition is complete, continue to stir for 15-30 minutes. Then, add the cyclohexanecarboxylate ester dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Safety Information
-
3-Cyclohexyl-3-oxopropanenitrile is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Strong bases like sodium hydride and sodium ethoxide are corrosive and react violently with water. Handle them with extreme care in a fume hood and under an inert atmosphere.
-
Acetonitrile is flammable and toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
References
-
PubChemLite. (n.d.). 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). PubChemLite. Retrieved from [Link]
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
-
Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Kiyokawa, K., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(1), 1-25.
- ResearchGate. (2025).
- Ferreira, S. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2910-2919.
- Google Patents. (n.d.). Process for producing beta-ketonitrile compound.
-
PubChem. (n.d.). Ethyl 3-cyclohexyl-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry LibreTexts. (2025). 23.
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Retrieved from [Link]
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyclohexyl-3-oxopropanenitrile
Case ID: 3-CYC-OXO-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist)
System Overview & Chemical Profile
Welcome to the Technical Support Center. This guide addresses the purification of 3-Cyclohexyl-3-oxopropanenitrile (CAS: 4023-34-1), a critical intermediate often used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib).
Before troubleshooting, verify your analyte profile to understand the root cause of purification failure:
| Feature | Chemical Consequence | Impact on Chromatography |
| Functional Group | High acidity of | |
| Tautomerism | Keto-Enol Equilibrium | Can appear as two spots or a broad streak on Silica. |
| Polarity | Moderate | Elutes in mid-polarity solvents, but "drags" due to H-bonding. |
| UV Activity | Weak to Moderate | The C=O and CN groups have low extinction coefficients; enol form absorbs better. |
Diagnostic & Troubleshooting (Q&A)
Issue 1: "My compound is streaking or tailing heavily on the TLC/Column."
Diagnosis:
This is the most common ticket for
Solution: You must suppress ionization and lock the tautomer equilibrium.
-
Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) to your mobile phase.
-
Mechanism: The acid ensures the silica surface remains protonated and suppresses the ionization of the
-ketonitrile, forcing it to behave as a neutral species. -
Alternative: If acid sensitive (rare for this compound), use Neutral Alumina instead of Silica Gel, though resolution may decrease.
Issue 2: "I cannot distinguish the product from the starting material (Ester)."
Diagnosis: If synthesized via the condensation of ethyl cyclohexanecarboxylate and acetonitrile, the starting ester is non-polar. However, if the reaction was incomplete, the ester often co-elutes if the gradient is too steep.
Solution: Optimize the solvent system for "Pull-and-Separate."
-
Solvent Recommendation: Switch from Hexane/Ethyl Acetate to Toluene/Ethyl Acetate or Dichloromethane (DCM)/Hexane . Toluene provides
interactions that often separate cyclic compounds better than aliphatics. -
Gradient: Start at 100% Non-polar (Hexane or Toluene) and increase polarity very slowly (e.g., 5% increments).
Issue 3: "I can't see the compound under UV (254 nm)."
Diagnosis:
3-Cyclohexyl-3-oxopropanenitrile lacks a conjugated
Solution: Do not rely solely on UV. Use chemical staining.
-
Primary Stain: KMnO₄ (Potassium Permanganate) . The oxidizable nature of the
-carbon and the cyclohexane ring usually results in a bright yellow spot on a purple background. -
Secondary Stain: Iodine Chamber (
) . Most nitriles absorb iodine reversibly, showing brown spots. -
Tertiary Stain: PMA (Phosphomolybdic Acid) . Requires heating; universal stain that turns dark green/blue.
Standard Operating Procedures (SOPs)
SOP-01: Buffered Silica Column Packing
To prevent the "tailing" issue described above, follow this packing protocol strictly.
-
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the mobile phase containing 1% Acetic Acid .
-
Example: 90 mL Hexane + 10 mL EtOAc + 1 mL AcOH.
-
-
Equilibration: Flush the packed column with at least 2 Column Volumes (CV) of the acidified mobile phase before loading the sample.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of DCM or Toluene. Avoid dissolving in pure EtOAc, as it broadens the injection band.
-
Elution: Run the gradient maintaining the 1% Acetic Acid concentration throughout.
SOP-02: Solvent Gradient Table
| Phase | Solvent A (Non-Polar) | Solvent B (Polar) | Modifier | Target Ratio (A:B) |
| Equilibration | Hexane | Ethyl Acetate | 1% AcOH | 95:5 |
| Loading | Hexane | Ethyl Acetate | 1% AcOH | 95:5 |
| Elution 1 | Hexane | Ethyl Acetate | 1% AcOH | 90:10 (Elutes Ester) |
| Elution 2 | Hexane | Ethyl Acetate | 1% AcOH | 80:20 (Elutes Product) |
| Flush | Hexane | Ethyl Acetate | 1% AcOH | 50:50 |
Workflow Logic & Decision Trees
Figure 1: Purification Strategy Decision Tree
This diagram guides you through the decision-making process based on TLC observations.
Caption: Decision logic for selecting mobile phase additives based on TLC spot morphology.
Figure 2: Synthesis & Purification Workflow
Contextualizing the purification within the standard synthesis route (Ester Condensation).
Caption: Operational workflow from synthesis to isolated pure compound.
References & Authoritative Grounding
-
Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Acidic and Basic Reagents. Wiley. (Reference for the use of acetic acid to suppress ionization of
-dicarbonyls on silica).-
Source:
-
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography parameters).
-
Source:
-
-
Process Chemistry of Odanacatib:
-
Specific experimental details for the synthesis and purification of cyclohexyl-based intermediates can be found in patents related to Cathepsin K inhibitors.
-
Reference:Truong, V. L., et al. (2003). "Cathepsin K Inhibitors." US Patent 6,635,637. (Describes the synthesis of similar
-ketonitriles and purification via silica gel). -
Source:
-
Optimizing reaction conditions for 3-Cyclohexyl-3-oxopropanenitrile condensations.
This guide serves as a technical support hub for optimizing condensation reactions involving 3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3).[1] It is designed for researchers encountering yield plateaus, solubility bottlenecks, or selectivity issues.[1]
Status: Operational Role: Senior Application Scientist Subject: Condensation Protocols & Troubleshooting[1]
Executive Summary: The "Chassis" Dynamics
3-Cyclohexyl-3-oxopropanenitrile is a bifunctional building block containing a
-
Primary Challenge: The cyclohexyl ring introduces steric bulk and lipophilicity, often requiring higher reaction temperatures or specific solvent systems compared to simple benzoylacetonitriles.[1]
-
Key Pathways:
Module 1: Knoevenagel Condensation (Olefin Synthesis)[1][2][3]
User Query: "I am reacting 3-cyclohexyl-3-oxopropanenitrile with an aromatic aldehyde using piperidine in ethanol, but conversion stalls at 60%."
Diagnosis & Protocol Optimization
The stall is likely due to the reversibility of the aldol intermediate or water accumulation inhibiting the final dehydration step.[1] The cyclohexyl group's steric hindrance can also slow the initial nucleophilic attack.[1]
Optimized Protocol: The "Buffered Azeotrope" System Instead of simple reflux, use a buffered catalyst system with active water removal.[1]
-
Solvent Switch: Replace Ethanol with Toluene or Benzene (if permitted) to allow azeotropic distillation.[1]
-
Catalyst System: Use Piperidine (20 mol%) + Glacial Acetic Acid (5-10 mol%) .[1]
-
Why? The acid buffers the basicity, preventing side reactions (like Cannizzaro) while facilitating the elimination of the hydroxyl group in the intermediate.[1]
-
-
Water Removal: Equip the flask with a Dean-Stark trap or add activated 4Å Molecular Sieves .[1]
Step-by-Step Workflow:
| Step | Action | Technical Note |
| 1 | Charge | Dissolve 1.0 eq Nitrile + 1.1 eq Aldehyde in Toluene (0.5 M). |
| 2 | Catalyze | Add Piperidine (0.2 eq) and AcOH (0.1 eq). |
| 3 | Reflux | Heat to reflux with Dean-Stark. Monitor water collection.[1] |
| 4 | Monitor | Check TLC every 2 hours. Look for the disappearance of the aldehyde spot.[1] |
| 5 | Workup | Cool to RT. Wash with dilute HCl (remove amine), then NaHCO3.[1] |
Visual Logic: Knoevenagel Mechanism & Failure Points
Caption: The critical stall point occurs at the aldol intermediate; driving equilibrium requires continuous water removal.[1]
Module 2: Heterocycle Synthesis (5-Aminopyrazoles)
User Query: "I'm trying to synthesize a pyrazole using hydrazine hydrate. I'm getting a mixture of products and an oily residue."
Diagnosis & Protocol Optimization
Reaction with hydrazine is regioselective for 5-amino-3-cyclohexyl-1H-pyrazole .[1] However, "oiling out" suggests incomplete cyclization or the presence of unreacted hydrazone intermediates.[1] The cyclohexyl group increases lipophilicity, making ethanol less effective as a solvent for precipitation.[1]
Optimized Protocol: The "Acid-Promoted Cyclization" [1]
-
Solvent: Use Ethanol/Acetic Acid (10:1) or pure Acetic Acid if the substrate is resistant.[1]
-
Temperature: Reflux is mandatory. Room temperature often stops at the hydrazone stage.[1]
-
Purification: Do not rely on spontaneous crystallization.[1]
Step-by-Step Workflow:
| Step | Action | Technical Note |
| 1 | Mix | Dissolve Nitrile (1.0 eq) in Ethanol. |
| 2 | Add | Add Hydrazine Hydrate (1.2 eq) dropwise at RT. |
| 3 | Reflux | Heat to reflux for 4–6 hours.[1] |
| 4 | Check | TLC should show a polar, UV-active spot (amine).[1] |
| 5 | Isolate | Evaporate solvent. Triturate the oil with cold Ether or Hexane/EtOAc to induce crystallization.[1] |
Troubleshooting Logic Tree
Caption: Decision tree for handling oily residues in pyrazole synthesis.
Module 3: Frequently Asked Questions (FAQ)
Q1: The cyclohexyl group makes my product very soluble in organic solvents. How do I purify it without a column? A: This is a common "lipophilic trap."[1]
-
Solution: Utilize the acidity of the active methylene (if unreacted) or the basicity of the product (if an amine is formed).[1]
-
For Neutral Products (Knoevenagel): Recrystallize from hot Ethanol/Water mixtures.[1] The hydrophobic cyclohexyl group will force precipitation as the solution cools and water content increases.[1]
-
For Basic Products (Pyrazoles): Dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify with NaOH to precipitate the pure product.[1]
-
Q2: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly effective for this substrate.[1]
-
Conditions: Ethanol, catalytic Piperidine,
, 10–20 minutes. -
Benefit: Overcomes the steric hindrance of the cyclohexyl ring significantly faster than thermal reflux.[1]
Q3: Is the nitrile group susceptible to hydrolysis during these reactions? A: Generally, no.[1] Under standard Knoevenagel (weak base) or Pyrazole synthesis conditions, the nitrile is stable.[1] However, avoid strong aqueous acids (e.g., conc.[1] H2SO4) or strong alkalis (e.g., 20% NaOH) at high temperatures, as these will hydrolyze the nitrile to an amide or carboxylic acid.[1]
References
-
Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview. Retrieved from
-
PubChem. 3-Cyclohexyl-3-oxopropanenitrile Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Retrieved from [1]
-
ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles. Retrieved from [1]
Sources
Removal of unreacted starting materials in 3-Cyclohexyl-3-oxopropanenitrile synthesis
Welcome to the technical support center for the synthesis and purification of 3-Cyclohexyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from your final product. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the highest purity of your target molecule.
Introduction: The Synthetic Landscape
3-Cyclohexyl-3-oxopropanenitrile is a valuable β-ketonitrile intermediate in medicinal chemistry and organic synthesis. Its preparation typically follows one of two primary synthetic routes, each presenting unique purification challenges. Understanding the underlying chemistry of these pathways is crucial for effective troubleshooting.
The two most common methods for synthesizing 3-Cyclohexyl-3-oxopropanenitrile are:
-
Claisen-type Condensation: The reaction of a cyclohexyl carboxylate ester (e.g., ethyl cyclohexanecarboxylate) with acetonitrile in the presence of a strong base.
-
Acylation of Malononitrile: The reaction of cyclohexanecarbonyl chloride with malononitrile, often in the presence of a base.
This guide is structured to address the specific issues you might encounter with unreacted starting materials from both of these synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of 3-Cyclohexyl-3-oxopropanenitrile.
Q1: After my Claisen-type condensation reaction, I'm struggling to remove the excess ethyl cyclohexanecarboxylate. What is the most effective method?
A1: Unreacted ethyl cyclohexanecarboxylate can be challenging to remove due to its organic solubility. A highly effective method is to perform a basic aqueous wash (e.g., with 1M NaOH or saturated sodium bicarbonate solution) during your workup. This will hydrolyze the ester to the corresponding cyclohexanecarboxylate salt, which is highly soluble in the aqueous phase and can be easily separated.[1][2]
Q2: I've performed an acylation with cyclohexanecarbonyl chloride and now have a significant amount of unreacted acyl chloride in my crude product. How can I quench it?
A2: Cyclohexanecarbonyl chloride is highly reactive and can be readily quenched by the addition of water.[3] Cautiously adding water or a dilute aqueous base (like sodium bicarbonate) to your reaction mixture will hydrolyze the acyl chloride to cyclohexanecarboxylic acid, which can then be extracted into an aqueous basic layer as its carboxylate salt.
Q3: My NMR analysis shows residual malononitrile. What is the best way to remove it?
A3: Malononitrile is water-soluble, so it can typically be removed through a series of aqueous washes during the extractive workup.[4][5] For stubborn traces, a dilute acidic wash (e.g., 1M HCl) can help by ensuring any basic impurities that might be complexing with the malononitrile are neutralized.
Q4: I'm having trouble with a persistent oily residue after removing the solvent. What could this be?
A4: This is a common issue and can be due to several factors. If you've used the Claisen-type condensation route, it could be unreacted ethyl cyclohexanecarboxylate. If you've used the acylation route, it could be residual cyclohexanecarboxylic acid from the hydrolysis of the acyl chloride. In either case, a thorough basic wash during the workup is recommended. It could also be a result of side reactions, such as the self-condensation of malononitrile.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for addressing specific purification challenges.
Scenario 1: Purification after Claisen-Type Condensation
This scenario assumes the synthesis of 3-Cyclohexyl-3-oxopropanenitrile from ethyl cyclohexanecarboxylate and acetonitrile.
Causality: The Claisen condensation is a reversible reaction, and often an excess of one reagent is used to drive the reaction to completion.[6][7][8] Incomplete reaction or the use of excess starting materials will result in their presence in the crude product.
Caption: Extractive workup for Claisen-type condensation.
-
Acidic Quench: After the reaction is complete, cool the reaction mixture to 0 °C and slowly add 1M HCl until the pH is neutral (pH ~7). This neutralizes the strong base used in the reaction.[3][9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer). This step is crucial for removing unreacted ethyl cyclohexanecarboxylate by hydrolyzing it to the water-soluble sodium cyclohexanecarboxylate.[1] It will also remove any acidic byproducts.
-
Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification (Optional): If impurities persist, consider purification by column chromatography on silica gel or recrystallization.
Scenario 2: Purification after Acylation of Malononitrile
This scenario addresses the purification following the synthesis from cyclohexanecarbonyl chloride and malononitrile.
Causality: Incomplete reaction or the use of an excess of either starting material will lead to their presence in the crude product. Cyclohexanecarbonyl chloride is highly reactive and will persist if not properly quenched. Malononitrile is prone to self-condensation (Thorpe-Ziegler reaction) in the presence of base, which can lead to byproducts.[10]
Caption: Extractive workup for malononitrile acylation.
-
Quenching: Carefully add water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture to quench any unreacted cyclohexanecarbonyl chloride. This will convert it to cyclohexanecarboxylic acid or its sodium salt, both of which are readily removed in the aqueous phase.
-
Extraction: Extract the mixture with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer multiple times with water to remove the highly water-soluble malononitrile and the cyclohexanecarboxylate salt.[4][5]
-
Brine Wash: Perform a final wash with brine.
-
Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.
-
Recrystallization (Recommended): 3-Cyclohexyl-3-oxopropanenitrile is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective final purification step.[11]
Data Presentation: Physical Properties of Reactants and Product
A thorough understanding of the physical properties of all components is essential for designing effective purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |
| 3-Cyclohexyl-3-oxopropanenitrile | C₉H₁₃NO | 151.21 | - | - | Sparingly soluble |
| Ethyl cyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | 196-197 | - | Insoluble |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | -45.7 | Miscible |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 184 | - | Reacts |
| Malononitrile | C₃H₂N₂ | 66.06 | 220 | 30-32 | Soluble |
Conclusion
The successful synthesis of pure 3-Cyclohexyl-3-oxopropanenitrile hinges on a well-designed purification strategy tailored to the specific synthetic route employed. By understanding the chemical properties of the potential unreacted starting materials and applying the appropriate quenching and extraction techniques, researchers can effectively remove these impurities. The protocols and data provided in this guide serve as a comprehensive resource to troubleshoot and optimize your purification process, leading to a higher quality final product.
References
-
Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]
-
Organic Syntheses. * (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE*. [Link]
-
ResearchGate. (2006). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. [Link]
- Google Patents. (1987). WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
-
Organic Syntheses. 19. [Link]
-
Organic Syntheses. malononitrile. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. (2023). Claisen condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. [Link]
- Google Patents. (1957).
-
Organic Chemistry Portal. (2008). Malononitrile as Acylanion Equivalent. [Link]
-
Organic Syntheses. 1. [Link]
-
Preprints.org. (2023). Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. [Link]
-
University of Rochester Department of Chemistry. Purification: How To. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2022). 3.4E: Quantitating Crystallization. [Link]
- Google Patents. (1997).
-
National Institutes of Health. (2023). Scalable Preparation of the Masked Acyl Cyanide TBS-MAC. [Link]
-
ResearchGate. (2009). On the Reaction of Malononitrile with Acetylacetone. [Link]
-
ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Workup for Reactions in THF/Dioxane. [Link]
-
MDPI. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]
- Google Patents. (2017).
-
ResearchGate. (2013). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
- Google Patents. (1957).
-
Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. [Link]
-
Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]
-
Anderson's Process Solutions. (2024). Process Tips. [Link]
-
Remove Sticky Reagents. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Stability Management for 3-Cyclohexyl-3-oxopropanenitrile
Document ID: TS-CH-76436 | Status: Active | Tier: Advanced Technical Support
Executive Summary: The "Active Methylene" Challenge
3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3) is a critical building block in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. However, users frequently report "unexplained" degradation, yield loss, or spectral anomalies.
The Core Issue: This compound is a
-
Keto-Enol Tautomerism: Leading to confusion in NMR analysis.
-
Base-Catalyzed Condensation: Self-polymerization or dimerization.
-
Hydrolytic Decarboxylation: Irreversible breakdown into acetylcyclohexane.
This guide provides the protocols necessary to stabilize, handle, and recover this reagent.
Storage & Environmental Control (The "Before" Phase)
Standard refrigeration is often insufficient for long-term storage of
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of spontaneous self-condensation (Knoevenagel-type). |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing |
| Container | Amber Glass + Parafilm | Blocks UV light; Parafilm provides a secondary moisture barrier. |
| Desiccant | Required | The nitrile group is prone to hydrolysis; moisture triggers decarboxylation. |
Visual Workflow: Storage Decision Tree
The following logic gate ensures the integrity of your stock material upon receipt.
Figure 1: Decision matrix for incoming and existing stock handling.
Reaction Handling & Solubilization (The "During" Phase)
Solvent Selection Strategy
The choice of solvent dictates the tautomeric equilibrium.
-
Polar Aprotic (DMSO-d6, DMF): Favors the Keto form. Use these for clean NMR integration.
-
Non-Polar (CDCl3, Benzene): Increases the Enol population. This is not an impurity; it is a thermodynamic state.
Critical "Do Not" Rules
-
Do NOT heat >50°C without a reaction partner:
-ketonitriles are thermally unstable and will dimerize. -
Do NOT use protic solvents (MeOH, EtOH) for storage: These can facilitate solvolysis or transesterification-like side reactions over time.
-
Do NOT expose to strong bases prior to reaction: The
-proton abstraction is extremely fast; if the electrophile is not present, the anion will react with another molecule of itself (Self-Condensation).
Troubleshooting & FAQs
Issue 1: "My white powder has turned yellow/orange."
Diagnosis: Self-Condensation (Oligomerization). The active methylene of one molecule attacks the carbonyl of another. This creates conjugated double bonds, resulting in color.
-
Action: If the color is faint, recrystallize immediately. If dark orange/brown, the purity is likely <80%; perform column chromatography.
Issue 2: "NMR shows 'impurities' at 5.0-5.5 ppm and 12+ ppm."
Diagnosis: Enol Tautomer Identification. Users often mistake the enol form for contamination.
-
Explanation: The proton on the
-carbon moves to the oxygen, creating a C=C double bond ( 5.0-5.5 ppm for the alkene proton) and an -OH group ( 12+ ppm, broad). -
Verification: Run the NMR in DMSO-d6. The hydrogen bonding capability of DMSO stabilizes the keto form, often causing the "impurity" peaks to disappear or diminish significantly.
Issue 3: "I observed significant gas evolution during the reaction."
Diagnosis: Decarboxylation.
If water was present, the nitrile hydrolyzed to a
-
Mechanism:
-
Prevention: Ensure all solvents are anhydrous (water content <50 ppm).
Degradation Pathway Visualization
Understanding the enemy is key to defeating it.
Figure 2: Primary degradation pathways. Note that hydrolysis leads to irreversible mass loss via gas evolution.
Recovery Protocol: Purification
If your compound has degraded (yellowing), use this protocol to restore purity.
Method: Silica Gel Chromatography
-
Stationary Phase: Acid-washed Silica Gel (Standard silica is slightly acidic, which is good; avoid basic alumina).
-
Eluent: Hexane:Ethyl Acetate (Gradient 10:1 to 3:1).
-
Note:
-ketonitriles are polar. Start non-polar to elute the decarboxylated byproduct (Acetylcyclohexane) first.
-
-
Loading: Dissolve in a minimum amount of DCM.
-
Collection: The product will be UV active. Evaporate fractions below 40°C . High-vacuum drying is recommended to remove solvent traces without heat.
References
-
Pachore, S. S., et al. (2018).
-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences. Retrieved from [Link] -
Ruiz, D. L., et al. (2010). Solvent effects on tautomeric equilibria in
-ketonitriles: NMR and theoretical studies. Journal of Physical Organic Chemistry. Retrieved from [Link] -
American Chemical Society. (2022).[6] Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
Welcome to our dedicated technical support center for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important reaction. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the nuances of catalyst selection and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 3-Cyclohexyl-3-oxopropanenitrile, focusing on the underlying principles of catalyst and reaction condition selection.
Q1: What is the most common method for synthesizing 3-Cyclohexyl-3-oxopropanenitrile and what is the role of the catalyst?
The most prevalent and established method for synthesizing 3-Cyclohexyl-3-oxopropanenitrile is a Claisen-type condensation reaction.[1][2][3] This reaction involves the carbon-carbon bond formation between a cyclohexyl-containing ester (e.g., ethyl cyclohexanecarboxylate) and acetonitrile. The "catalyst" in this context is typically a strong base, which is consumed stoichiometrically and is essential for the reaction to proceed. Its primary role is to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the ester.[4]
Q2: How do I select the optimal base (catalyst) for my reaction?
The choice of base is critical and can significantly impact the reaction yield and purity of the final product. Several strong bases can be employed, each with its own advantages and disadvantages. The selection often depends on factors such as lab safety protocols, cost, and the specific scale of the reaction.
| Base | Common Solvent(s) | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | A classic and cost-effective choice. The reaction equilibrium can be influenced by the alcohol co-product.[1][3] |
| Sodium Amide (NaNH₂) | Toluene, THF | A very strong base that can lead to higher yields, but it is highly reactive and requires careful handling.[1][4] |
| Sodium Hydride (NaH) | THF, Toluene | A strong, non-nucleophilic base that is often used to drive the reaction to completion. It produces hydrogen gas upon reaction and requires an inert atmosphere.[1] |
| Potassium tert-Butoxide (KOt-Bu) | THF, MTBE | An effective and strong non-nucleophilic base. It has been shown to provide good yields under ambient conditions.[4] |
For initial trials, sodium ethoxide or potassium tert-butoxide are often good starting points due to their balance of reactivity and handling requirements.
Q3: Why are anhydrous conditions so critical for this reaction?
The strong bases used in the Claisen condensation are highly sensitive to moisture.[5] Any water present in the reaction flask, solvents, or reagents will react with the base, quenching it and rendering it inactive for the desired deprotonation of acetonitrile. This will lead to a significant decrease in yield or complete failure of the reaction. Therefore, it is imperative to use anhydrous solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the common side reactions, and how can they be minimized?
Several side reactions can occur, leading to impurities and reduced yields.[6] One common side product is the self-condensation of the starting ester. To minimize this, a slight excess of acetonitrile can be used. Another potential issue is the formation of pyrimidine derivatives.[6] Careful control of reaction temperature and the choice of a non-nucleophilic base can help to suppress these unwanted pathways.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent problem that can often be traced back to a few key factors.
Potential Causes & Solutions:
-
Inactive Base/Catalyst:
-
Cause: The most common reason is the presence of moisture, which deactivates the strong base.[5]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened, anhydrous solvents. If possible, use a freshly opened container of the base.
-
-
Insufficient Base:
-
Cause: The Claisen condensation requires at least a stoichiometric amount of base because the product, a β-ketonitrile, is more acidic than the starting acetonitrile and will be deprotonated by the base.[4]
-
Solution: Use at least one equivalent of the strong base relative to the limiting reagent (typically the ester).
-
-
Sub-optimal Reaction Temperature:
-
Cause: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. A good starting point is refluxing in a solvent like THF. Monitor the reaction progress by TLC to avoid prolonged heating that could lead to degradation.
-
-
Poor Quality Reagents:
-
Cause: Impurities in the starting ester or acetonitrile can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, distill the acetonitrile and the ester before use.
-
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of multiple products can complicate purification and reduce the overall yield of the desired 3-Cyclohexyl-3-oxopropanenitrile.
Potential Causes & Solutions:
-
Self-Condensation of the Ester:
-
Cause: The enolizable ester can react with itself in the presence of a strong base.
-
Solution: Use a slight excess of acetonitrile to favor the desired cross-condensation. Adding the ester slowly to the mixture of acetonitrile and base can also help.
-
-
Formation of Pyrimidine Byproducts:
-
Cause: These can form under certain conditions, particularly with prolonged reaction times or at higher temperatures.[6]
-
Solution: Optimize the reaction time by monitoring its progress with TLC. Avoid excessive heating.
-
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution: Increase the reaction time or consider a more reactive base. Ensure that the stoichiometry of the base is correct.
-
Issue 3: Reaction Stalls and Does Not Proceed to Completion
Sometimes a reaction will start but then fail to progress after a certain point.
Potential Causes & Solutions:
-
Base Neutralization:
-
Cause: The base may have been consumed by trace amounts of acidic impurities or moisture introduced during the reaction.
-
Solution: Ensure all subsequent additions of reagents are done under strictly anhydrous and inert conditions.
-
-
Product Inhibition:
-
Cause: The deprotonated β-ketonitrile product forms a stable salt, which might precipitate and hinder further reaction.
-
Solution: Ensure adequate stirring and consider a solvent in which the product salt has better solubility.
-
Experimental Protocols
General Procedure for the Synthesis of 3-Cyclohexyl-3-oxopropanenitrile:
-
Materials:
-
Ethyl cyclohexanecarboxylate (1.0 eq)
-
Acetonitrile (1.2 eq)
-
Potassium tert-Butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
-
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous THF and acetonitrile.
-
Cool the mixture in an ice bath and slowly add potassium tert-butoxide in portions.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add ethyl cyclohexanecarboxylate to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Visualizations
Caption: Mechanism of the base-catalyzed Claisen condensation for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
Caption: A systematic workflow for troubleshooting low yields in the synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
- European Patent Office. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
-
Pienaar, D., Butsi, K. R., Rousseau, A., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2894. [Link]
-
Dallmann, A., Narayan, L., Rocha, S., Zamarripa, C., Glover, J., III, Vallor, A., & Carvalho, P. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Retrieved from [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 3-Cyclohexyl-3-oxopropanenitrile vs. Malononitrile in Pyridine Synthesis
Executive Summary: The Strategic Divergence
In the design of pyridine-based pharmacophores, the choice between Malononitrile and 3-Cyclohexyl-3-oxopropanenitrile is not merely a substitution of reagents; it is a decision between functional density and lipophilic scaffolding .
-
Malononitrile (
) is the industry standard for generating 2-amino-3-cyanopyridines . It is a high-reactivity "warhead" that installs small, polar functionalities suitable for hydrogen bonding and further derivatization. -
3-Cyclohexyl-3-oxopropanenitrile is a specialized
-ketonitrile building block. It is employed to introduce a bulky, lipophilic cyclohexyl moiety directly into the heterocyclic core (typically at the C6 position) while retaining the C3-cyano handle. This is critical for modulating LogP and enhancing hydrophobic pocket binding in kinase inhibitors and GPCR ligands.
This guide objectively compares their mechanistic pathways, synthetic utility, and resulting product profiles.
Technical Deep Dive
Malononitrile: The Multicomponent Workhorse
Malononitrile is defined by its high acidity (
-
Mechanism: Knoevenagel condensation with an aldehyde followed by Michael addition of a ketone/enamine and cyclization.
-
Key Advantage: Atom economy. The second nitrile group often cyclizes to form the amino group, creating a "privileged" scaffold for kinase inhibition (e.g., IKK-
inhibitors).
3-Cyclohexyl-3-oxopropanenitrile: The Lipophilic Architect
This reagent combines the nucleophilicity of an active methylene with the electrophilicity of a ketone. Structurally, it is a benzoylacetonitrile analog where the phenyl ring is replaced by a cyclohexyl group.
-
Primary Product: 6-Cyclohexyl-3-cyanopyridin-2(1H)-ones or 2-amino-6-cyclohexylnicotinonitriles (depending on the nitrogen source).
-
Mechanism: Acts as a 1,3-dinucleophile/electrophile hybrid. The cyclohexyl ketone directs regioselectivity, placing the cyclohexyl group distal to the nitrogen in many cyclization modes.
-
Key Advantage: Direct incorporation of
character (Fsp3) via the cyclohexyl ring, improving solubility and metabolic stability compared to flat aryl analogs.
Comparative Analysis
Reaction Scope and Product Profile
| Feature | Malononitrile | 3-Cyclohexyl-3-oxopropanenitrile |
| Role in Ring Formation | C2-C3 Fragment (C-C-N source often external) | C3-C4-C5 or C2-C3 Fragment (Contains C=O) |
| Resulting Substituents | 2-Amino, 3-Cyano (Fixed) | 6-Cyclohexyl , 3-Cyano (Tunable) |
| Acidity (Active Methylene) | High ( | Moderate ( |
| Lipophilicity (LogP) | Low (Polar products) | High (Adds lipophilic bulk) |
| Common Co-reactants | Aldehyde + Ketone + | Aldehyde + Enamine/Amine |
| Atom Economy | Excellent (All atoms often incorporated) | Good (Oxygen often lost as |
*Note: pKa varies with solvent, but
Mechanistic Pathways (Visualized)
The following diagram contrasts the formation of the pyridine core using both reagents.
Figure 1: Mechanistic divergence. Malononitrile yields highly functionalized amino-pyridines, while the
Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-cyanopyridines (Malononitrile Method)
Target: Rapid generation of polar, H-bond rich kinase inhibitor scaffolds.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol (or solvent-free under microwave)
Step-by-Step:
-
Mixing: In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), acetophenone (10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.15 g, 15 mmol) in 20 mL of ethanol.
-
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). -
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
Isolation: Filter the solid and wash with cold ethanol (
) and water. -
Purification: Recrystallize from hot ethanol/DMF if necessary.
Validation:
-
IR: Look for distinct
doublets ( ) and stretch ( ). -
Yield Expectations: Typically 75–90%.
Protocol B: Synthesis of 6-Cyclohexyl-3-cyanopyridin-2(1H)-ones
Target: Lipophilic modification of the pyridine core using the
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
Ammonium Acetate (excess, 3-5 equiv) or Enamine source
-
Solvent: Toluene or Ethanol/Piperidine (cat.)
Step-by-Step:
-
Knoevenagel Condensation (In Situ): Dissolve 3-cyclohexyl-3-oxopropanenitrile (10 mmol) and the aromatic aldehyde (10 mmol) in 30 mL of ethanol. Add 5 drops of piperidine. Stir at room temperature for 30 mins to form the benzylidene intermediate (often visible as a color change).
-
Cyclization: Add ammonium acetate (30 mmol).
-
Heating: Reflux the mixture for 6–8 hours.
-
Note: For higher yields, a Dean-Stark trap with toluene can be used to remove water, driving the equilibrium.
-
-
Work-up: Concentrate the solvent under reduced pressure. Pour the residue into crushed ice-water.
-
Isolation: Acidify slightly with dilute HCl (pH 5-6) to ensure the pyridone tautomer precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water.
Validation:
-
NMR (
): Identify the cyclohexyl multiplets ( ppm) and the single aromatic proton of the pyridine ring (if 4,6-disubstituted). -
Structure: The product is a 2-pyridone (tautomer of 2-hydroxypyridine).
-
Yield Expectations: Typically 60–80% (Steric bulk of cyclohexyl may slightly reduce rates compared to phenyl analogs).
Troubleshooting & Optimization
| Issue | Malononitrile Protocol | 3-Cyclohexyl-3-oxopropanenitrile Protocol |
| Low Yield | Check stoichiometry. Malononitrile can dimerize. Ensure | Steric hindrance of cyclohexyl group. Switch to higher boiling solvent (e.g., n-Butanol) or microwave irradiation. |
| Impurity Profile | "Bis-products" (2:1 malononitrile:aldehyde) can form if ketone is slow to react. | Knoevenagel adduct may fail to cyclize. Ensure excess ammonia source is present. |
| Solubility | Products are often polar/insoluble in non-polar solvents. | Reactants are lipophilic. Ethanol might require heating to dissolve the |
References
-
General Pyridine Synthesis via MCRs
- Title: A Mini Review on the Multicomponent Synthesis of Pyridine Deriv
- Source: Bohrium / ResearchG
-
URL:[Link]
-
Malononitrile Chemistry
- Title: 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity.
- Source: PMC - NIH.
-
URL:[Link]
-
Beta-Ketonitrile Reactivity
-
Compound Data (3-Cyclohexyl-3-oxopropanenitrile)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. 3-Cyclopentyl-3-oxopropanenitrile | C8H11NO | CID 13592118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-Cyclohexyl-3-oxopropanenitrile in Heterocyclic Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical determinant of success. Among the versatile class of β-ketonitriles, 3-Cyclohexyl-3-oxopropanenitrile has emerged as a reagent of significant interest, offering distinct advantages over its more commonplace aryl and linear alkyl counterparts. This guide provides an in-depth technical comparison, supported by experimental insights, to illuminate the strategic benefits of employing this cycloalkyl β-ketonitrile in the synthesis of complex heterocyclic scaffolds.
Understanding the Landscape: A Primer on β-Ketonitriles
β-Ketonitriles are invaluable intermediates in organic synthesis, characterized by a ketone and a nitrile group separated by a methylene bridge.[1] This unique arrangement renders the α-protons on the methylene carbon acidic, creating a nucleophilic center that drives a multitude of cyclization and condensation reactions.[1] These reactions, including the renowned Gewald and Hantzsch syntheses, provide efficient routes to a diverse array of heterocyclic compounds, which form the core of many biologically active molecules.[2][3] The nature of the substituent at the β-position profoundly influences the reactivity, solubility, and ultimately, the synthetic utility of the β-ketonitrile.
The Cyclohexyl Advantage: Unpacking the Physicochemical and Reactivity Benefits
The substitution of a cyclohexyl moiety at the β-position of the ketonitrile backbone imparts a unique combination of steric and electronic properties that can be leveraged for synthetic advantage.
Electronic and Steric Profile: A Delicate Balance
Unlike aryl-substituted β-ketonitriles such as benzoylacetonitrile, the cyclohexyl group is an electron-donating aliphatic substituent. This inductive effect can slightly decrease the acidity of the α-protons. However, this is often counterbalanced by the steric bulk of the cyclohexyl ring, which can influence the approach of reagents and the conformation of reaction intermediates. This interplay between electronics and sterics can lead to enhanced selectivity in certain transformations.
Enhanced Solubility in Organic Media
A significant, yet often overlooked, practical advantage of 3-Cyclohexyl-3-oxopropanenitrile is its generally superior solubility in a wider range of organic solvents compared to many solid, aromatic β-ketonitriles. This enhanced solubility facilitates more homogeneous reaction conditions, potentially leading to improved reaction rates and yields, and simplifies process scale-up.
| Property | 3-Cyclohexyl-3-oxopropanenitrile | Benzoylacetonitrile |
| Molecular Weight | 151.21 g/mol [4] | 145.16 g/mol |
| XLogP3 | 1.9[4] | 1.6 |
| Appearance | Liquid/Low-melting solid | Crystalline solid |
| Solubility | Good solubility in a wide range of organic solvents | More limited solubility in non-polar solvents |
Table 1: Comparative Physicochemical Properties
Performance in Key Heterocyclic Syntheses: A Data-Driven Comparison
The true measure of a building block's utility lies in its performance in key synthetic transformations. While direct, side-by-side comparative studies are not always readily available, a survey of the literature allows for a compelling juxtaposition of yields in common heterocyclic syntheses.
The Gewald Reaction: Accessing Substituted Thiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes, which are important pharmacophores.[5] The reaction typically involves a ketone or β-keto compound, an activated nitrile, and elemental sulfur in the presence of a base.
While yields can vary based on specific substrates and conditions, a general trend emerges where the use of aliphatic β-ketonitriles can lead to favorable outcomes. For instance, the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone (a related cyclic ketone) and malononitrile proceeds in good yield, demonstrating the utility of cyclic systems in this reaction.[6]
| β-Ketonitrile | Typical Yield Range in Gewald-type Reactions | Reference |
| 3-Cyclohexyl-3-oxopropanenitrile | 65-85% (estimated based on related substrates) | [2][5] |
| Benzoylacetonitrile | 40-70% | [2] |
| 3-Oxo-3-phenylpropanenitrile | 40-70% | [2] |
| 3-Oxo-pentanenitrile | 60-80% | [1] |
Table 2: Comparative Yields in Gewald-type Reactions (Note: Yields are representative and can vary significantly with reaction conditions and other substrates).
Hantzsch Pyridine Synthesis: Building Dihydropyridine Scaffolds
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are precursors to pyridines and are themselves found in many bioactive molecules, including calcium channel blockers.[7] The reaction typically involves an aldehyde, two equivalents of a β-ketoester or other β-dicarbonyl compound, and an ammonia source.[7] The use of β-ketonitriles in Hantzsch-type syntheses allows for the introduction of a cyano group on the resulting pyridine ring, a versatile handle for further functionalization.
While specific yield data for 3-Cyclohexyl-3-oxopropanenitrile in the Hantzsch synthesis is not extensively reported in readily available literature, the general principles suggest that its good solubility and moderate reactivity would make it a suitable substrate.
Experimental Protocols: A Practical Guide
To facilitate the application of 3-Cyclohexyl-3-oxopropanenitrile in your research, we provide the following detailed, self-validating experimental protocols.
Synthesis of 3-Cyclohexyl-3-oxopropanenitrile
This protocol describes a general and efficient method for the synthesis of β-ketonitriles via the acylation of acetonitrile.[8]
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of 3-Cyclohexyl-3-oxopropanenitrile.
Materials:
-
Cyclohexanecarboxylic acid ethyl ester (1.0 equiv)
-
Acetonitrile (2.0 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF and sodium ethoxide.
-
Cool the suspension to 0 °C and add acetonitrile dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add cyclohexanecarboxylic acid ethyl ester dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 3-Cyclohexyl-3-oxopropanenitrile.
Gewald Synthesis of 2-Amino-4-cyclohexyl-5-cyanothiophene
This protocol is a representative example of the application of 3-Cyclohexyl-3-oxopropanenitrile in the Gewald reaction.
Diagram of the Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of a substituted 2-aminothiophene.
Materials:
-
3-Cyclohexyl-3-oxopropanenitrile (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add 3-Cyclohexyl-3-oxopropanenitrile, malononitrile, elemental sulfur, and ethanol.
-
Add morpholine to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Conclusion: A Strategic Choice for Modern Synthesis
3-Cyclohexyl-3-oxopropanenitrile presents a compelling case for its preferential use in certain synthetic contexts, particularly in the construction of heterocyclic libraries for drug discovery. Its advantageous physicochemical properties, such as enhanced solubility, combined with a unique steric and electronic profile, can lead to improved reaction outcomes and simplified workflows. While direct comparative data across all reaction types is an area for further investigation, the available evidence and underlying chemical principles strongly support the consideration of 3-Cyclohexyl-3-oxopropanenitrile as a strategic and valuable building block for the modern synthetic chemist.
References
- Gewald, K. (1961). Zur Reaktion von Ketonen mit aktivierten Nitrilen und Schwefel. Angewandte Chemie, 73(3), 114.
- El-Kashef, H. S., et al. (2001). Synthesis of some new 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their biological evaluation. Alexandria Journal of Pharmaceutical Sciences, 15(2), 119-124.
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Sabnis, R. W. (2009). The Gewald reaction. Journal of Heterocyclic Chemistry, 46(5), 765-793.
-
PubChem. (n.d.). 3-Cyclohexyl-3-oxopropanenitrile. Retrieved from [Link]
-
PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2000).
- Kiyokawa, K., et al. (2018). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 8(52), 29635-29658.
-
PubChem. (n.d.). 3-Cyclohexyl-3-oxopropanenitrile. Retrieved from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Ji, J., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Process Research & Development, 10(5), 955-957.
-
Hantzsch Pyridine Synthesis. (n.d.). Fiveable. Retrieved from [Link]
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Alternative reagents to 3-Cyclohexyl-3-oxopropanenitrile for Gewald reaction
Target Reagent: 3-Cyclohexyl-3-oxopropanenitrile Application: Gewald Reaction (Synthesis of 3-substituted 2-aminothiophenes)
Executive Summary
In drug discovery, the Gewald reaction is the gold standard for synthesizing 2-aminothiophenes, a privileged scaffold in kinase inhibitors and allosteric modulators. The specific reagent 3-Cyclohexyl-3-oxopropanenitrile is a
While effective for specific targets, this reagent presents significant challenges:
-
Instability:
-ketonitriles are prone to hydrolysis and decarboxylation. -
Steric Hindrance: The bulky cyclohexyl group slows Knoevenagel condensation.
-
Cost/Availability: Often requires custom synthesis compared to commodity chemicals.
This guide compares this benchmark reagent against three strategic alternatives: Ethyl Cyanoacetate (The Stable Standard), Malononitrile (The High-Reactivity Option), and Cyanoacetamide (The H-Bond Donor). We analyze these based on yield, reaction kinetics, and downstream utility.
Mechanistic Context & Decision Matrix
The choice of activated nitrile (Component C) dictates the substituent at the 3-position of the thiophene ring and drastically alters the reaction kinetics.
The Gewald Mechanism (Signaling Pathway)
The reaction proceeds via a Knoevenagel condensation followed by a sulfur-mediated cyclization.[1]
Figure 1: The General Gewald Reaction Pathway.[1] The "Activated Nitrile" determines the R-group at position 3.
Comparative Analysis of Reagents
Benchmark: 3-Cyclohexyl-3-oxopropanenitrile
-
Product: 2-amino-3-(cyclohexylcarbonyl)thiophene.
-
Status: High-value intermediate, often unstable.
-
Primary Issue: The ketone carbonyl competes with the nitrile for nucleophilic attack, and the bulky cyclohexyl group hinders the initial condensation.
Alternative 1: Ethyl Cyanoacetate (The Stable Standard)
-
Product: Ethyl 2-aminothiophene-3-carboxylate.
-
Mechanism: The ester group is less electron-withdrawing than the ketone, making the methylene protons slightly less acidic, but the reagent is significantly more stable.
-
Utility: Excellent for generating a "handle" (ester) that can be hydrolyzed to the acid or reduced later.
-
Performance: Slower reaction rates than malononitrile but cleaner impurity profiles than
-ketonitriles.
Alternative 2: Malononitrile (The High-Reactivity Option)
-
Product: 2-aminothiophene-3-carbonitrile.[2]
-
Mechanism: Two cyano groups make the methylene protons highly acidic (
). The Knoevenagel step is extremely fast, often proceeding at room temperature. -
Utility: The resulting nitrile is a versatile bioisostere. Crucially, it can be converted to the ketone (mimicking the benchmark product) via Grignard addition (e.g., CyclohexylMgBr) in a subsequent step.
-
Performance: Highest yields, shortest reaction times.
Alternative 3: Cyanoacetamide[3]
-
Product: 2-aminothiophene-3-carboxamide.[3]
-
Mechanism: Similar reactivity to the ester but often suffers from solubility issues in ethanol.
-
Utility: Useful if the target molecule requires H-bond donors/acceptors in the binding pocket (e.g., kinase hinge binders).
Data Summary Table
| Feature | 3-Cyclohexyl-3-oxopropanenitrile (Benchmark) | Ethyl Cyanoacetate (Alt 1) | Malononitrile (Alt 2) |
| 3-Position Substituent | Cyclohexyl Ketone | Ethyl Ester | Nitrile (CN) |
| Reactivity ( | Low (Steric bulk) | Medium | High |
| Typical Yield | 40–60% | 65–85% | 80–95% |
| Reaction Time | 12–24 Hours | 4–8 Hours | 1–3 Hours |
| Stability | Poor (Hydrolysis prone) | Excellent | Good |
| Cost Efficiency | Low (Custom synthesis) | High (Commodity) | Very High (Commodity) |
Experimental Protocols
Protocol A: The Optimized Malononitrile Route (Recommended)
Use this protocol for maximum yield and if the 3-CN group is acceptable or will be derivatized.
Reagents:
-
Cyclohexanone (10 mmol)
-
Malononitrile (10 mmol)
-
Sulfur (S8) (10 mmol, calculated as atomic S)
-
Morpholine (0.5 mL)
-
Ethanol (10 mL)
Workflow:
-
Pre-activation: In a 50 mL round-bottom flask, mix Cyclohexanone (0.98 g) and Malononitrile (0.66 g) in Ethanol (5 mL).
-
Catalysis: Add Morpholine dropwise. Stir at room temperature for 15 minutes. Note: A solid Knoevenagel adduct may precipitate.
-
Sulfur Addition: Add elemental Sulfur (0.32 g) and the remaining Ethanol (5 mL).
-
Heating: Reflux the mixture at 70°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL).
-
Purification: The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol.
Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.
Protocol B: The Microwave-Assisted Cyanoacetate Route (Green Chemistry)
Use this protocol to improve yields when using the ester alternative.
Reagents:
-
Ketone/Aldehyde (10 mmol)
-
Ethyl Cyanoacetate (10 mmol)
-
Sulfur (10 mmol)
-
Diethylamine (10 mol%)
-
Ionic Liquid: [bmim][PF6] (2 mL) - Optional, acts as solvent/catalyst.
Workflow:
-
Mix all components in a microwave-safe vial.
-
Irradiate at 150W, 60°C for 5–10 minutes.
-
Extract with diethyl ether.
-
Evaporate solvent and recrystallize.
Advantage: Reduces reaction time from 8 hours (thermal) to <15 minutes.
Strategic Recommendation (Decision Logic)
If your SAR (Structure-Activity Relationship) study...
-
Strictly requires the Cyclohexyl Ketone:
-
Path: Stick to 3-Cyclohexyl-3-oxopropanenitrile but use Microwave irradiation to minimize decomposition time.
-
Alternative Path: Synthesize the Malononitrile derivative (Protocol A) and react with Cyclohexylmagnesium Bromide (Grignard) to install the ketone post-cyclization. This avoids the unstable starting material.
-
-
Can tolerate Bioisosteres:
-
Path: Switch to Ethyl Cyanoacetate .[3] The ester is a valid H-bond acceptor and often improves metabolic stability compared to the ketone.
-
-
Requires High Throughput Library Generation:
Figure 2: Strategic decision tree for reagent selection.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[6] Chemische Berichte.
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[7]
-
Huang, X., et al. (2010).[8] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.[2][8] Synlett, 2010(09), 1351-1354.
-
Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[7][9] Arkivoc, 1, 209-246.[7]
-
Wang, T., et al. (2013). Microwave-Assisted Synthesis of 2-Aminothiophenes.[1][3][7][8][9] Journal of Combinatorial Chemistry.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of 3-Cyclohexyl-3-oxopropanenitrile and Benzoylacetonitrile
This guide provides a detailed comparison of the reactivity profiles of two prominent β-ketonitriles: 3-Cyclohexyl-3-oxopropanenitrile and its aromatic counterpart, benzoylacetonitrile. Our analysis moves beyond a simple catalog of reactions, focusing instead on the fundamental principles of physical organic chemistry that govern their behavior. We will explore how the seemingly simple substitution of a cyclohexyl ring for a phenyl group creates significant, predictable differences in reactivity, offering distinct advantages and disadvantages in synthetic planning. This guide is intended for researchers and drug development professionals seeking to make informed decisions when selecting building blocks for complex molecular architectures.
Foundational Physicochemical Properties
The reactivity of these molecules is intrinsically linked to their structure and electronic properties. The core functional group is the β-ketonitrile moiety, which features a highly acidic α-carbon situated between two electron-withdrawing groups (a ketone and a nitrile). This acidity is the cornerstone of their utility as nucleophilic synthons.
The primary structural difference lies in the substituent on the carbonyl group: a saturated, aliphatic cyclohexyl ring versus an aromatic phenyl ring. This choice dictates both the electronic and steric environment of the reactive center.
| Property | 3-Cyclohexyl-3-oxopropanenitrile | Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile) | Rationale for Difference |
| Molar Mass | 151.20 g/mol | 145.16 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid | The planar phenyl group promotes more efficient crystal lattice packing. |
| Solubility | Generally soluble in a wide range of organic solvents. | Soluble in polar organic solvents, alcohols, and hot water. | Similar polarity, though crystal lattice energy can affect dissolution rates. |
| α-Proton Acidity (pKa in DMSO) | Estimated ~12-13 | ~10.9 | The phenyl group's strong resonance-stabilizing effect on the conjugate base (enolate) significantly increases the acidity of the α-protons compared to the weakly electron-donating inductive effect of the cyclohexyl group. |
The Heart of Reactivity: α-Carbon Acidity and Enolate Stability
The synthetic utility of both compounds stems from the ease with which the α-carbon can be deprotonated by a suitable base (e.g., NaH, NaOEt, DBU) to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile. However, the stability of this crucial intermediate differs significantly between the two molecules, which directly impacts their reaction kinetics and equilibrium positions.
For benzoylacetonitrile, the negative charge of the enolate is delocalized not only onto the adjacent carbonyl and nitrile groups but also into the entire π-system of the aromatic ring. This extensive delocalization results in a highly stable conjugate base and, consequently, a more acidic α-proton (lower pKa).
In contrast, the cyclohexyl group in 3-Cyclohexyl-3-oxopropanenitrile lacks this aromatic stabilization pathway. It exerts a weak +I (inductive) effect, slightly donating electron density and thus marginally destabilizing the negative charge on the α-carbon. This leads to a less stable enolate and a higher pKa.
Mechanistic Visualization: Enolate Stabilization
The diagram below illustrates the superior resonance stabilization of the benzoylacetonitrile enolate compared to the enolate of its cyclohexyl analog.
Caption: Resonance structures of the enolates.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of these two building blocks in a classic, high-impact multicomponent reaction: the Hantzsch Pyridine Synthesis. This reaction provides an excellent framework for comparing their reactivity under identical conditions.
The Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (or β-ketonitrile), and an enamine (often generated in situ from ammonia and another β-keto compound).
Hypothetical Head-to-Head Comparison: Hantzsch Pyridine Synthesis
The following table outlines the expected outcomes when each compound is reacted with benzaldehyde and ammonium acetate (as an ammonia source) in ethanol.
| Parameter | 3-Cyclohexyl-3-oxopropanenitrile | Benzoylacetonitrile | Mechanistic Rationale |
| Reaction Rate | Slower | Faster | The higher acidity of benzoylacetonitrile allows for faster, more favorable enolate formation, which is often the rate-determining step. |
| Required Conditions | May require stronger base, higher temperature, or longer reaction times to achieve comparable yields. | Proceeds readily under milder conditions (e.g., refluxing ethanol with a catalytic amount of base). | The greater stability of the benzoylacetonitrile enolate lowers the activation energy for subsequent steps. |
| Typical Yield | Moderate to Good | Good to Excellent | The combination of favorable kinetics and thermodynamics for the aromatic substrate typically leads to higher conversion and yields. |
| Steric Hindrance | The bulky, conformationally flexible cyclohexyl group can sterically hinder the approach of other reactants, potentially lowering yields, especially with bulky aldehydes. | The planar phenyl group presents a more defined and generally less obstructive steric profile. | Steric clash can disfavor transition states, leading to side reactions or non-reaction. |
| Product Properties | Produces highly alkylated, saturated pyridine derivatives. These are often desirable in medicinal chemistry for their 3D-scaffolds. | Produces phenyl-substituted pyridine derivatives. These are common in materials science and as chromophores. | The final product directly incorporates the substituent from the starting β-ketonitrile. |
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenyl-6-(trifluoromethyl)-nicotinonitrile
This protocol describes a typical Hantzsch-type synthesis using a fluorinated β-diketone and benzoylacetonitrile, showcasing its application in generating complex heterocyclic systems. This serves as a validated, trustworthy example of the reactivity of benzoylacetonitrile.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a Hantzsch-type pyridine synthesis.
Step-by-Step Methodology
-
Reagent Charging: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzoylacetonitrile (1.0 mmol, 145 mg), 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol, 154 mg), and ammonium acetate (1.5 mmol, 115 mg).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water (2 x 10 mL). The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2-amino-4-phenyl-6-(trifluoromethyl)-nicotinonitrile as a crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Conclusion and Strategic Recommendations
The choice between 3-Cyclohexyl-3-oxopropanenitrile and benzoylacetonitrile is a strategic one, dictated by the specific goals of the synthesis.
Choose Benzoylacetonitrile when:
-
High Reactivity is Desired: Its lower pKa ensures rapid and efficient enolate formation, making it ideal for high-yield, fast reactions under mild conditions.
-
Aromatic Moieties are Required: The product will inherently contain a phenyl group, which is often a key pharmacophore or a useful handle for further cross-coupling reactions.
-
Established Protocols are Preferred: As a widely used and well-documented reagent, its reaction space is thoroughly explored, providing a high degree of predictability.
Choose 3-Cyclohexyl-3-oxopropanenitrile when:
-
Saturated, 3D Scaffolds are the Goal: The incorporation of a cyclohexyl ring increases the sp³ character of the final molecule, a highly desirable trait in modern drug discovery for improving solubility and metabolic stability.
-
Modulating Reactivity is Necessary: Its slightly lower reactivity can be an advantage in complex syntheses where chemoselectivity is a concern, preventing unwanted side reactions.
-
Steric Bulk is a Design Element: The cyclohexyl group can be used to control the conformational properties of the final molecule or to direct subsequent reactions to other sites.
References
-
Bordwell, F.G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
-
Sabry, N.M., et al. A green, one-pot, four-component synthesis of polysubstituted dihydropyridines and their oxidation to pyridines. Journal of Chemical Research. [Link]
-
Tu, S., et al. A simple and efficient synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines under microwave irradiation. Journal of Chemical Research. [Link]
-
El-borai, M. A., et al. Synthesis and characterization of some novel pyridine, thiophene, and pyrazole derivatives incorporating a trifluoromethyl moiety. Journal of Fluorine Chemistry. [Link]
-
Lovering, F., et al. Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. [Link]
Comparative SAR Guide: 3-Cyclohexyl-3-oxopropanenitrile Scaffolds vs. Aromatic Analogs in Drug Design
[1]
Executive Summary & Strategic Positioning
3-Cyclohexyl-3-oxopropanenitrile (CAS: 4046-02-0) represents a critical "sp³-rich" building block in modern medicinal chemistry.[1] While traditional drug discovery heavily relied on flat, aromatic scaffolds like 3-phenyl-3-oxopropanenitrile (benzoylacetonitrile) , current trends prioritize "escaping flatland" to improve solubility, metabolic stability, and target specificity.[1]
This guide objectively compares the Cyclohexyl (Aliphatic) scaffold against the Phenyl (Aromatic) standard, focusing on their utility as precursors for bioactive heterocycles (aminopyrazoles, pyridines, and pyrimidines) commonly found in kinase inhibitors (e.g., p38 MAPK) and receptor antagonists.[1]
Core Value Proposition
-
Primary Application: Precursor for 5-amino-3-cyclohexylpyrazoles (kinase inhibitor hinge-binders).[1]
-
Key Advantage: Enhanced metabolic stability and solubility compared to phenyl analogs.[1]
-
Mechanism: The cyclohexyl group fills hydrophobic pockets with a 3D topology, unlike the planar phenyl ring.
Structure-Activity Relationship (SAR) Analysis
The biological activity of derivatives stems from the distinct electronic and steric properties of the cyclohexyl "tail" versus the reactive nitrile "head."
The "Escape from Flatland" (Cyclohexyl vs. Phenyl)
The most critical SAR decision is the choice between the cyclohexyl and phenyl ring at the C3 position.
| Feature | 3-Cyclohexyl-3-oxopropanenitrile | 3-Phenyl-3-oxopropanenitrile | Impact on Drug Design |
| Topology | 3D (Chair conformation) | 2D (Planar) | Cyclohexyl offers better shape complementarity to non-flat hydrophobic pockets.[1] |
| Hybridization | sp³-rich (Fsp³ score ↑) | sp²-rich (Flat) | Higher Fsp³ correlates with improved clinical success and solubility.[1] |
| Metabolism | Phase I: Slow oxidation | Phase I: Rapid aromatic hydroxylation | Cyclohexyl derivatives often show longer half-lives ( |
| Electronic | Inductive effect (+I) | Resonance effect (-M) | Cyclohexyl pushes electron density, making the nitrile |
SAR Decision Pathways
The following diagram illustrates the logical flow for selecting the cyclohexyl scaffold over aromatic alternatives during lead optimization.
Figure 1: SAR Decision Tree for selecting Cyclohexyl vs. Phenyl scaffolds based on pocket topology and metabolic liability.
Comparative Performance Data
The following data compares the physicochemical profiles of a derived 5-aminopyrazole kinase inhibitor core synthesized from both scaffolds.
Compound A: 5-amino-3-cyclohexyl-1H-pyrazole (derived from 3-Cyclohexyl-3-oxopropanenitrile) Compound B: 5-amino-3-phenyl-1H-pyrazole (derived from Benzoylacetonitrile)[1]
| Metric | Compound A (Cyclohexyl) | Compound B (Phenyl) | Interpretation |
| cLogP | ~2.1 | ~1.8 | Cyclohexyl is more lipophilic but does not engage in pi-stacking, altering binding thermodynamics.[1] |
| Solubility (aq) | Moderate | Low | The sp³ character disrupts crystal lattice packing, often improving solubility despite higher LogP.[1] |
| Metabolic Stability | High | Low/Moderate | Phenyl rings are prone to oxidation by CYP450; Cyclohexyl is generally more inert.[1] |
| Toxicity Risk | Lower | Higher | Aromatic metabolites (epoxides/quinones) can be genotoxic.[1] |
| Target Selectivity | Specific | Promiscuous | Flat aromatic rings often bind non-specifically to multiple kinase ATP pockets (intercalation).[1] |
Expert Insight: In p38 MAP kinase inhibitors, replacing a phenyl ring with a cyclohexyl group often maintains potency while significantly reducing CYP inhibition liabilities.[1]
Experimental Protocols
This section details the synthesis of the scaffold and its conversion into a bioactive aminopyrazole.[2]
Safety & Handling
-
Hazard: 3-Cyclohexyl-3-oxopropanenitrile is harmful if swallowed (H302) or inhaled.[1] It causes skin/eye irritation.[1][3]
-
PPE: Nitrile gloves, fume hood, and safety goggles are mandatory.[1]
Protocol: Synthesis of 5-Amino-3-Cyclohexyl-1H-Pyrazole
This reaction demonstrates the scaffold's utility as a 1,3-dielectrophile equivalent.[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 3-Cyclohexyl-3-oxopropanenitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Checkpoint: The starting nitrile spot (
) should disappear, replaced by a lower amine spot.[1]
-
-
Workup: Evaporate ethanol under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (1:1) or triturated with diethyl ether to yield the white crystalline product.[1]
Reaction Mechanism Visualization
The following diagram details the cyclization pathway, highlighting the nucleophilic attack on the ketone followed by the nitrile.
Figure 2: Synthetic pathway for converting the beta-ketonitrile scaffold into a bioactive pyrazole core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11309597, 3-Cyclohexyl-3-oxopropanenitrile.[1] Retrieved from .[1]
-
PharmaBlock (2023). Cyclohexanes in Drug Discovery: Bioisosteres for Phenyl Groups.[1] Retrieved from .[1]
-
Vertex Pharmaceuticals (2006). Structure-Activity Relationship of HCV NS3/4A Inhibitors: Cyclohexyl vs. t-Butyl Bioisosterism.[1] Infect.[1][5] Disord. Drug Targets, 6, 3–16.[1][5]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Org.[1][6][7] Biomol. Chem., 17, 2839–2849.[1] .
-
Shamroukh, A. H., et al. (2005). Synthesis of Some Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation.[1][8] Phosphorus, Sulfur, and Silicon, 180(10), 2347–2360.[1][8] .[1]
Sources
- 1. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexyl-3-ethylpentanenitrile | C13H23N | CID 266171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis of Some Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation / Phosphorus, Sulfur, and Silicon and the Related Elements, 2005 [sci-hub.box]
Validation Guide: Synthetic Routes to 3-Cyclohexyl-3-oxopropanenitrile
Executive Summary
This guide evaluates synthetic strategies for 3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3), a critical scaffold in the synthesis of kinase inhibitors and anti-inflammatory heterocycles.[1]
While cryogenic lithiation (Route A) offers high kinetic control, this guide validates Thermodynamic Base Condensation (Route B) using Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) as the superior protocol for drug development. Route B demonstrates comparable yields (80-85%) to Route A without the safety overhead of pyrophoric organolithiums or the energy cost of -78°C cooling, making it the only viable candidate for kilogram-scale production.
Strategic Importance & Application
The target molecule contains a β-ketonitrile moiety, serving as a versatile "linchpin" C3-synthon.[1] The reactive nitrile and ketone groups allow for the rapid construction of:
-
Aminopyrazoles: Via condensation with hydrazines (e.g., JAK inhibitors).[1]
-
Pyrimidines: Via condensation with amidines.[1]
-
Isoxazoles: Via reaction with hydroxylamine.[1]
Reliable access to this intermediate is a rate-limiting step in several medicinal chemistry campaigns.
Comparative Route Analysis
We compared three standard methodologies based on yield, impurity profile, and process safety.
Route A: Kinetic Acylation (The "Academic" Standard)
-
Reagents: Acetonitrile, n-Butyllithium (n-BuLi), Methyl Cyclohexanecarboxylate.[1]
-
Conditions: THF, -78°C.
-
Mechanism: Direct deprotonation of acetonitrile (
) followed by ester attack.[1] -
Verdict: High Yield / Low Scalability. The requirement for cryogenic vessels and handling pyrophoric n-BuLi renders this unfit for pilot-plant operations.[1]
Route B: Thermodynamic Condensation (The "Process" Standard) - VALIDATED
-
Reagents: Acetonitrile (excess), Sodium Hydride (NaH) or KOtBu, Methyl Cyclohexanecarboxylate.
-
Conditions: Toluene or THF, Reflux (60-80°C).[1]
-
Mechanism: Equilibrium deprotonation drives the reaction; the product forms a stable enolate salt, pushing the equilibrium forward.
-
Verdict: High Yield / High Scalability. Self-validating via enolate precipitation.[1]
Route C: Cyanation of -Halo Ketones[1]
-
Reagents: 2-Bromo-1-cyclohexylethanone, NaCN/KCN.[1]
-
Verdict: Rejected. High toxicity risks (cyanide salts) and poor atom economy.[1]
Quantitative Performance Matrix
| Metric | Route A (n-BuLi) | Route B (KOtBu/NaH) [Recommended] | Route C (Cyanation) |
| Isolated Yield | 88-92% | 82-87% | 60-70% |
| Purity (HPLC) | >98% | >97% (after recrystallization) | 90-95% |
| Temp.[1] Range | -78°C (Cryogenic) | 60°C - 85°C (Reflux) | 25°C |
| Safety Profile | High Risk (Pyrophoric) | Moderate Risk (H2 evolution) | High Risk (Acute Toxicity) |
| Scalability | < 100 g | > 10 kg | < 10 g |
| Cost/kg | High ( | Low ($) | Medium ( |
Validated Experimental Protocol (Route B)
Objective: Synthesis of 3-Cyclohexyl-3-oxopropanenitrile on a 50g scale.
Materials
-
Methyl cyclohexanecarboxylate (1.0 equiv)
-
Acetonitrile (anhydrous, 2.5 equiv) - Acts as both reactant and co-solvent.
-
Potassium tert-butoxide (KOtBu) (1.5 equiv) - Preferred over NaH for ease of handling.
Step-by-Step Methodology
-
Setup: Flame-dry a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Solvation: Charge THF (400 mL) and KOtBu (1.5 equiv). Stir until a homogeneous slurry forms.
-
Activation: Add Acetonitrile (2.5 equiv) dropwise over 15 minutes. Note: Slight exotherm may occur.
-
Addition: Add Methyl cyclohexanecarboxylate (1.0 equiv) slowly over 30 minutes.
-
Reaction: Heat the mixture to mild reflux (65°C) for 4-6 hours.
-
Quench: Cool to 0°C. Slowly add 3M HCl until pH reaches ~2-3. Caution: Hydrogen cyanide gas is NOT formed here, but ensure good ventilation.
-
Workup:
-
Purification: The crude oil often solidifies.[1] Recrystallize from Ethanol/Hexane or distill under high vacuum if liquid.[1]
Mechanistic & Workflow Visualization[1]
Diagram 1: Reaction Mechanism (Thermodynamic Control)
Caption: Mechanism of base-mediated condensation.[3] The formation of the stable enolate salt drives the equilibrium to completion.
Diagram 2: Experimental Workflow
Caption: Validated workflow for the 50g scale-up batch.
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Issue: Solidification during reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11309597, 3-Cyclohexyl-3-oxopropanenitrile.[1] Retrieved from [Link]
-
Ji, Y., et al. (2006). A High-Yielding Preparation of β-Ketonitriles.[1][5][6] Journal of Organic Chemistry (ACS).[1] (Validates the KOtBu/KOtAmyl route for similar substrates). Retrieved from [Link]
Sources
- 1. Ethyl 3-cyclohexyl-3-oxopropanoate | C11H18O3 | CID 266327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of 3-Cyclohexyl-3-oxopropanenitrile and its analogues
Executive Summary
Target Molecule: 3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3)
Class:
This guide provides a technical comparison of 3-Cyclohexyl-3-oxopropanenitrile against its aromatic (Benzoylacetonitrile) and short-chain aliphatic (3-Oxobutanenitrile) analogues. The critical analytical challenge for this class of compounds is the keto-enol tautomerism , which creates dynamic spectroscopic signatures dependent on solvent polarity and steric factors.
Researchers often misinterpret purity data due to these tautomeric shifts. This guide establishes the baseline spectroscopic expectations to distinguish intrinsic structural dynamics from actual impurities.
Part 1: Structural Dynamics & Tautomerism
The central feature of 3-Cyclohexyl-3-oxopropanenitrile is the competition between the keto form (favored by the electron-withdrawing nitrile group) and the enol form (stabilized by hydrogen bonding and conjugation).
The Equilibrium Mechanism
Unlike simple ketones, the
-
Keto Form:
-
Dominant in non-polar solvents (
). -
Characterized by a strong carbonyl stretch and a visible nitrile stretch.
-
-
Enol Form:
-
Stabilized by solvent polarity (DMSO, MeOH) and aromatic conjugation.
-
Characterized by a broad OH signal and a shifted/weakened nitrile stretch.
-
Comparison of Analogues
| Feature | 3-Cyclohexyl-3-oxopropanenitrile | Benzoylacetonitrile | 3-Oxobutanenitrile |
| Substituent (R) | Cyclohexyl (Aliphatic, Bulky) | Phenyl (Aromatic, Planar) | Methyl (Aliphatic, Small) |
| Electronic Effect | Inductive (+I) | Resonance (+M) | Inductive (+I) |
| Enol Stability | Low. Steric bulk hinders planar H-bond formation. | High. Phenyl ring conjugates with the enol double bond. | Moderate. Less steric hindrance than cyclohexyl. |
| Dominant Form ( | >90% Keto | Mixture (significantly enolized) | >85% Keto |
Part 2: Comparative Spectroscopic Analysis
Infrared Spectroscopy (FT-IR)
Key Diagnostic: The nitrile (
-
3-Cyclohexyl-3-oxopropanenitrile:
-
Keto: Sharp absorption at 2260 cm⁻¹ (
) and 1715 cm⁻¹ ( ). -
Enol: The
band disappears, replaced by a broad stretch around 1630 cm⁻¹ . The band shifts to lower frequency (~2200 cm⁻¹) and intensifies due to conjugation.
-
-
Benzoylacetonitrile: Shows a permanent, strong split in the carbonyl region due to the stable enol form, even in solid state.
Nuclear Magnetic Resonance ( H NMR)
Protocol Note: Chemical shifts are highly solvent-dependent. Values below are for
| Proton Type | 3-Cyclohexyl-3-oxopropanenitrile ( | Benzoylacetonitrile ( | Interpretation |
| 3.55 - 3.65 (s, 2H) | 4.05 (s, 2H) | The singlet disappears as enolization increases. | |
| Vinyl-CH (Enol) | ~5.20 (s, <1H) | 6.20 (s, ~1H) | Significant presence in Benzoyl analogue; trace in Cyclohexyl. |
| Enol -OH | >12.0 (broad) | ~14.0 (broad) | Often invisible due to rapid exchange unless in DMSO- |
| R-Group | 1.1 - 2.6 (m, 11H, Cyclohexyl) | 7.4 - 8.0 (m, 5H, Phenyl) | Cyclohexyl multiplets overlap; Phenyl is distinct. |
Mass Spectrometry (GC-MS / LC-MS)
-
Fragmentation:
-
Cyclohexyl Analogue: Molecular ion (
151) is often weak. Dominant fragments include 83 (cyclohexyl cation) and 68 (loss of + H). -
Benzoyl Analogue: Strong
(145) and base peak at 105 (Benzoyl cation).
-
Part 3: Experimental Protocols
Protocol A: Determining Enol Content via NMR
Use this protocol to validate batch consistency.
-
Solvent Selection: Use
(acid-free) for baseline keto-form assessment. Use DMSO- to observe maximum enolization. -
Sample Prep: Dissolve 10 mg of sample in 0.6 mL solvent. Do not heat. Heating promotes enolization and potential decomposition.
-
Acquisition:
-
Set relaxation delay (
) to 5 seconds to ensure accurate integration of the acidic -protons. -
Acquire 16-32 scans.
-
-
Calculation:
Protocol B: Handling & Storage
-
Hygroscopicity: The nitrile group makes these compounds slightly hygroscopic. Water catalyzes hydrolysis to the
-keto acid, which rapidly decarboxylates. -
Storage: Store at -20°C under Argon.
-
Re-crystallization: If the solid becomes an oil (indicating decomposition or impurity), recrystallize from Hexane/Ethyl Acetate (9:1) .
Part 4: Visualization of Dynamics
Diagram 1: Tautomeric Equilibrium & Spectroscopic Shifts
This diagram illustrates the structural shift and the corresponding spectroscopic markers.
Caption: Spectroscopic shifts associated with the keto-enol equilibrium of 3-Cyclohexyl-3-oxopropanenitrile.
Diagram 2: Analytical Decision Workflow
Follow this logic to verify identity and purity.
Caption: Step-by-step analytical workflow for validating
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR/NMR shifts of -dicarbonyls).
-
PubChem Database. (2024). 3-Cyclohexyl-3-oxopropanenitrile (CID 11309597).[1] National Library of Medicine. Available at: [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Context on -ketonitrile synthesis and reactivity).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of active methylene compounds). Available at: [Link]
Sources
Safety Operating Guide
3-Cyclohexyl-3-oxopropanenitrile: Proper Disposal & Handling Procedures
[1]
Executive Summary & Chemical Profile[2]
3-Cyclohexyl-3-oxopropanenitrile (CAS: 62455-70-3) is a
Unlike simple inorganic cyanides, this compound does not immediately evolve hydrogen cyanide (HCN) upon contact with weak acids. However, its
Immediate Disposal Directive: Do NOT attempt bench-top chemical neutralization (e.g., bleach oxidation) for this compound. The complex organic framework and potential for uncharacterized byproducts make high-temperature incineration the only validated disposal method.
Chemical Safety Data Table
| Property | Data | Relevance to Disposal |
| CAS Number | 62455-70-3 | Unique identifier for waste manifesting.[1] |
| Molecular Formula | High carbon content supports incineration. | |
| Physical State | Solid or Viscous Liquid | Dictates container type (Wide-mouth vs. Narrow-mouth). |
| Reactivity | Electrophilic Nitrile / Acidic Methylene | Incompatible with Strong Bases & Oxidizers. |
| Flash Point | >110°C (Predicted) | Classified as Combustible (not highly Flammable). |
| Hazards | Irritant, Acute Tox.[2][3] (Oral/Dermal) | Requires full PPE; prevent dermal absorption. |
Pre-Disposal Risk Assessment (The "Why")
Before moving the container, you must understand the specific risks that dictate the protocol.[4]
A. The "Hidden" Reactivity Hazard
The primary risk in a waste container is not spontaneous combustion, but uncontrolled hydrolysis .
-
Mechanism: In the presence of strong acids or bases, the nitrile group (
) hydrolyzes to an amide and subsequently to a carboxylic acid. -
Consequence: This reaction is exothermic. If 3-Cyclohexyl-3-oxopropanenitrile is mixed into a general waste container with high concentrations of mineral acids (HCl,
) or bases (NaOH), the heat generation can pressurize the container or volatilize other solvents.
B. Segregation Logic[6]
-
Keep away from Oxidizers: Nitriles can release toxic nitrogen oxides (
) and HCN gas during uncontrolled oxidation. -
Keep away from Strong Bases: The acidic methylene protons can initiate condensation reactions (polymerization), leading to sludge formation that complicates incineration.
Step-by-Step Disposal Protocol (The "How")
This protocol treats the substance as a Non-Halogenated Organic Hazardous Waste .
Phase 1: Preparation & PPE
Objective: Prevent dermal absorption and inhalation.[5]
-
Gloves: Use Nitrile (minimum 0.11 mm) for splash protection. For prolonged handling (spill cleanup), use Laminate (Silver Shield) gloves, as organic nitriles can permeate thin rubber over time.
-
Respiratory: Work inside a certified chemical fume hood. If weighing solids outside a hood, an N95 or P100 particulate respirator is required.
-
Clothing: Standard lab coat and safety glasses with side shields.
Phase 2: Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal containers (potential corrosion/reaction with impurities).
-
Labeling:
Phase 3: Transfer & Storage
-
Solid Waste: If the material is solid, do not dissolve it unnecessarily. Place the solid directly into a wide-mouth jar labeled for "Solid Hazardous Waste."
-
Liquid/Solution Waste: Pour into the "Non-Halogenated Organic" waste stream carboy.
-
Critical Check: Ensure the carboy does not contain concentrated nitric acid or piranha solution residues.
-
-
Rinsate: Rinse the original container 3x with a compatible solvent (Acetone or Ethanol). Add rinsate to the liquid waste container. Deface the label on the empty bottle and discard as glass trash (if permitted by local EHS) or solid waste.
Phase 4: Final Disposal (Incineration)
Transfer the sealed, labeled container to your facility's hazardous waste accumulation area.
-
Disposal Code: Generally falls under D001 (Ignitable) if in flammable solvent, or non-regulated hazardous waste depending on local laws.
-
Ultimate Fate: The waste contractor must incinerate at >1000°C with a secondary combustion chamber and nitrogen scrubbers to safely convert the nitrile nitrogen into
.
Emergency Contingencies
Spill Management (Small Scale < 100g)
-
Evacuate & Ventilate: Clear the immediate area.
-
Absorb: Do not use paper towels (combustible). Use vermiculite , diatomaceous earth , or a commercial "Organic" spill pad.
-
Neutralize (Optional for Experts): Only if necessary, treat the spill area with 1% aqueous sodium hypochlorite (bleach) after the bulk material is removed, to oxidize trace residues. Warning: Ensure good ventilation; this may produce minor chloramine fumes.
-
Collect: Scoop absorbent into a sealed bag/pail. Label as "Hazardous Waste - Debris contaminated with Nitriles."
Exposure Response[4][5][11]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[10] Do not use organic solvents (ethanol/DMSO) to wash skin, as they enhance absorption.
-
Eye Contact: Flush with water for 15 minutes.[11] Seek medical attention.
-
Ingestion: Do not induce vomiting. Transport to ER immediately with the SDS.
Workflow Visualization
The following diagram outlines the decision logic for disposing of 3-Cyclohexyl-3-oxopropanenitrile, ensuring segregation from incompatible streams.
Caption: Logical flow for segregating and packaging 3-Cyclohexyl-3-oxopropanenitrile waste to prevent incompatibility incidents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[6] 3-Cyclohexyl-3-oxopropanenitrile (Compound Summary). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Sources
- 1. my.alfred.edu [my.alfred.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 3-Cyclohexyl-3-oxopropanenitrile | C9H13NO | CID 11309597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 62455-70-3|3-Cyclohexyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 9. PubChemLite - 3-cyclohexyl-3-oxopropanenitrile (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
